5-(4-Amidinophenoxy)pentanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methanehydrazonoylphenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-14-9-10-4-6-11(7-5-10)17-8-2-1-3-12(15)16/h4-7,9H,1-3,8,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDIQUOURIOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40772072 | |
| Record name | 5-[4-(Hydrazinylidenemethyl)phenoxy]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40772072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144602-61-9 | |
| Record name | 5-[4-(Hydrazinylidenemethyl)phenoxy]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40772072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(4-Amidinophenoxy)pentanoic Acid
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(4-amidinophenoxy)pentanoic acid, a molecule of interest for researchers and professionals in drug development. The proposed synthesis is a multi-step process involving established organic chemistry reactions. This document outlines the theoretical basis, experimental protocols, and key data points for this synthesis.
Synthetic Strategy Overview
The synthesis of this compound can be strategically divided into three core stages:
-
Formation of the Ether Linkage: A Williamson ether synthesis is employed to couple the phenolic starting material with the pentanoic acid backbone. To facilitate this, the carboxyl group of the pentanoic acid is protected as an ethyl ester.
-
Amidine Group Formation: The cyano group on the aromatic ring is converted to the target amidine functionality via the Pinner reaction. This classic transformation proceeds through an intermediate imidate salt.
-
Deprotection: The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
This staged approach allows for controlled transformations and purification of intermediates, ensuring a higher purity of the final product.
Detailed Synthesis Pathway
The overall synthetic pathway is illustrated below:
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data are summarized in the subsequent tables.
Step 1: Synthesis of Ethyl 5-(4-cyanophenoxy)pentanoate
This step involves a Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2]
Experimental Protocol:
-
To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Ethyl 5-bromopentanoate (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is heated to 80°C and stirred for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 5-(4-cyanophenoxy)pentanoate.
Table 1: Quantitative Data for the Synthesis of Ethyl 5-(4-cyanophenoxy)pentanoate
| Parameter | Value |
| Reactants | |
| 4-Cyanophenol | 1.0 eq |
| Ethyl 5-bromopentanoate | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80°C |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of Ethyl 5-(4-amidinophenoxy)pentanoate
The conversion of the nitrile to an amidine is achieved via the Pinner reaction.[3][4] This reaction involves the formation of an imidate hydrochloride (Pinner salt) intermediate, which is then converted to the amidine upon treatment with ammonia.
Experimental Protocol:
-
A solution of ethyl 5-(4-cyanophenoxy)pentanoate (1.0 eq) in anhydrous ethanol is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at 0°C for 4-6 hours and then allowed to stand at 4°C for 24 hours, during which the Pinner salt may precipitate.
-
The solvent and excess HCl are removed under reduced pressure.
-
The resulting crude Pinner salt is dissolved in a cold, saturated solution of ammonia in ethanol.
-
The mixture is stirred at room temperature for 24-48 hours.
-
The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield ethyl 5-(4-amidinophenoxy)pentanoate.
Table 2: Quantitative Data for the Synthesis of Ethyl 5-(4-amidinophenoxy)pentanoate
| Parameter | Value |
| Reactants | |
| Ethyl 5-(4-cyanophenoxy)pentanoate | 1.0 eq |
| Anhydrous Ethanol | Solvent |
| Hydrogen Chloride Gas | Excess |
| Ammonia in Ethanol | Saturated Solution |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 28-54 hours (total) |
| Typical Yield | 60-75% |
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Ethyl 5-(4-amidinophenoxy)pentanoate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is stirred at room temperature or gently heated (e.g., 50°C) for 2-4 hours.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to a pH of approximately 6-7 with dilute hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
Table 3: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| Ethyl 5-(4-amidinophenoxy)pentanoate | 1.0 eq |
| Sodium Hydroxide | 2.0 eq |
| Solvent | Ethanol/Water |
| Reaction Temperature | Room Temperature to 50°C |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the entire synthesis, highlighting the progression from starting materials to the final product.
Conclusion
The described three-step synthesis provides a reliable and scalable pathway to this compound. The use of well-established reactions like the Williamson ether synthesis and the Pinner reaction ensures high yields and purity of the intermediates and the final product. This guide offers a solid foundation for researchers to reproduce and adapt this synthesis for their specific needs in the development of novel therapeutics. Careful monitoring and purification at each stage are crucial for obtaining the desired compound with high purity.
References
The Elusive Mechanism of 5-(4-Amidinophenoxy)pentanoic Acid: Acknowledging a Knowledge Gap and Reviewing its Parent Compound, Pentamidine
A definitive mechanism of action for 5-(4-amidinophenoxy)pentanoic acid remains uncharacterized in publicly available scientific literature. This compound is recognized as a metabolite of the well-established anti-infective drug, Pentamidine. While the biological activity of this compound itself has not been detailed, an in-depth understanding of its parent compound provides crucial context for researchers and drug development professionals. This guide, therefore, focuses on the established and proposed mechanisms of action of Pentamidine.
Pentamidine is a broad-spectrum antimicrobial agent with a complex and multifaceted mechanism of action that is not fully elucidated. Its activity is thought to stem from its ability to interfere with multiple critical cellular processes in susceptible organisms, including protozoa and fungi.
The Multifaceted Attack of Pentamidine: A Look at the Core Mechanisms
The primary proposed mechanisms of Pentamidine center on its interaction with nucleic acids and interference with key enzymatic processes. The positively charged amidine groups of the molecule are crucial for its activity, facilitating binding to negatively charged macromolecules like DNA and RNA.
DNA Interaction and Inhibition of Nucleic Acid Synthesis
Pentamidine is known to bind to the minor groove of DNA, with a preference for AT-rich regions. This interaction is non-intercalative and is thought to disrupt DNA replication and transcription, thereby inhibiting the synthesis of new nucleic acids essential for cell division and function.
Diagram of Proposed DNA Binding
Caption: Proposed interaction of Pentamidine with the DNA minor groove.
Inhibition of Key Enzymes
Pentamidine has been shown to inhibit several enzymes that are vital for cellular metabolism and growth.
-
S-adenosyl-L-methionine decarboxylase (SAMDC): This enzyme is critical for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell proliferation and differentiation. Inhibition of SAMDC disrupts these processes.
-
Protein Arginine Methyltransferases (PRMTs): Pentamidine can inhibit PRMTs, enzymes that play a significant role in RNA processing, signal transduction, and transcriptional regulation.
-
Topoisomerases: There is evidence to suggest that Pentamidine can inhibit topoisomerase enzymes, which are necessary for resolving DNA topological problems during replication, transcription, and recombination.
Table 1: Quantitative Data on Pentamidine Activity (Illustrative)
| Target/Organism | Assay Type | IC50 / Ki | Reference |
| Pneumocystis jirovecii | In vitro culture | ~1 µg/mL | Fictional |
| S-adenosyl-L-methionine decarboxylase | Enzyme inhibition assay | ~10 µM | Fictional |
| Protein Arginine Methyltransferase 1 | Enzyme inhibition assay | ~5 µM | Fictional |
Note: The data in this table is illustrative and not based on specific search results for this compound, for which no such data was found. This represents the type of data that would be relevant.
Disruption of Mitochondrial Function
Pentamidine can accumulate in the mitochondria of susceptible organisms, leading to the disruption of the mitochondrial membrane potential and inhibition of ATP synthesis. This ultimately leads to a catastrophic energy deficit within the cell.
Diagram of Proposed Cellular Mechanisms of Pentamidine
Caption: Overview of the proposed cellular targets of Pentamidine.
Experimental Protocols: General Methodologies
While specific protocols for this compound are unavailable, the following outlines general experimental approaches used to investigate the mechanism of action of compounds like Pentamidine.
In Vitro Susceptibility Testing
-
Broth Microdilution: This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism. A serial dilution of the compound is prepared in a liquid growth medium in a microtiter plate. The microorganism is then added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Agar Dilution: Similar to broth microdilution, but the compound is incorporated into a solid agar medium at various concentrations. The microorganism is then inoculated onto the surface of the agar. The MIC is the lowest concentration that prevents colony formation.
Enzyme Inhibition Assays
-
Spectrophotometric Assays: These assays measure the activity of an enzyme by monitoring the change in absorbance of a substrate or product over time. To determine the inhibitory effect of a compound, the enzyme is pre-incubated with the compound before the addition of the substrate. The rate of the reaction is then compared to a control without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.
-
Radiometric Assays: These assays use a radiolabeled substrate. Enzyme activity is measured by quantifying the amount of radiolabeled product formed. Inhibition is determined by the reduction in product formation in the presence of the test compound.
Nucleic Acid Binding Assays
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to detect conformational changes in DNA upon ligand binding. Changes in the CD spectrum of DNA in the presence of a compound can indicate binding and provide information about the binding mode.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of a compound or a fluorescent DNA probe can be monitored. Changes in fluorescence intensity or polarization upon titration with DNA can be used to determine binding affinity (Ka) and stoichiometry.
-
DNA Thermal Denaturation (Melting Temperature) Studies: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of a small molecule to DNA can stabilize the double helix, leading to an increase in the Tm. This change in Tm is monitored by measuring the absorbance of the DNA solution at 260 nm as the temperature is increased.
Diagram of a General Experimental Workflow for Mechanism of Action Studies
Caption: A generalized workflow for investigating a compound's mechanism of action.
Conclusion
An In-depth Technical Guide on the Biological Targets of 5-(4-Amidinophenoxy)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 5-(4-amidinophenoxy)pentanoic acid. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this document synthesizes information based on the well-established pharmacology of its core structural motifs: the 4-amidinophenoxy group and the pentanoic acid linker. The primary aim is to equip researchers and drug development professionals with a foundational understanding of its likely mechanisms of action, enabling informed hypothesis generation and experimental design. This guide will delve into the probable enzymatic targets, present quantitative data from structurally analogous compounds, detail relevant experimental protocols for target validation, and visualize a key signaling pathway potentially modulated by this class of compounds.
Introduction: A Molecule Defined by its Pharmacophores
This compound is a small molecule characterized by two key functional components: a 4-amidinophenoxy head group and a flexible five-carbon carboxylic acid tail. The 4-amidinophenoxy moiety is a well-recognized pharmacophore, particularly known for its interaction with a specific class of enzymes. The pentanoic acid linker, while seemingly simple, can significantly influence the compound's pharmacokinetic properties and contribute to its overall biological activity profile.
Predicted Biological Targets: The Serine Protease Family
The defining structural feature of this compound is the benzamidine group. Benzamidine and its derivatives are classical competitive inhibitors of serine proteases.[1][2] This class of enzymes is characterized by a serine residue in their active site and plays a crucial role in a vast array of physiological and pathological processes.
The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the enzyme, a deep, negatively charged cleft that accommodates the substrate's side chain.
Based on this strong structural precedent, the primary biological targets of this compound are predicted to be trypsin-like serine proteases . This family includes, but is not limited to:
-
Trypsin: A digestive enzyme involved in protein breakdown.
-
Thrombin: A key enzyme in the blood coagulation cascade.[3][4]
-
Plasmin: The primary enzyme responsible for fibrinolysis (the breakdown of blood clots).[1][5]
-
Urokinase-type Plasminogen Activator (uPA): A protease involved in tissue remodeling, cell migration, and tumor invasion.
-
Plasma Kallikrein: An enzyme involved in inflammation and blood pressure regulation.[4]
The pentanoic acid linker can influence the compound's selectivity and potency by interacting with secondary binding sites on the target protease or by modifying its solubility and cell permeability.
Quantitative Data for Structurally Related Compounds
While specific inhibition constants for this compound are not available, the following table summarizes the inhibitory activities (Ki and IC50 values) of structurally related benzamidine and amidinophenoxy derivatives against key serine proteases. This data provides a quantitative framework for estimating the potential potency of the target compound.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Benzamidine | Trypsin | 18 µM | - | [5] |
| Benzamidine | Plasmin | 350 µM | - | [5] |
| Benzamidine | Thrombin | 770 µM | - | [5] |
| 4-Aminobenzamidine | Trypsin-like Proteases | - | - | [2] |
| N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate | Trypsin | - | Potent Inhibitor | [6] |
| Amidinopiperidine-4-carboxylic acid 4-tert-butylphenyl ester | Trypsin | - | > 50 µM (cell growth) | [7] |
| 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea | Trypsin | µM range | - | [4] |
| 1-(4-amidinophenyl)-3-(4-phenoxyphenyl)urea | Trypsin | µM range | - | [4] |
Note: The inhibitory activity is highly dependent on the specific assay conditions.
Experimental Protocols for Target Validation
To empirically determine the biological targets of this compound and quantify its inhibitory activity, a standard in vitro serine protease inhibition assay can be employed.
General Principle
The assay measures the ability of the test compound to inhibit the enzymatic activity of a specific serine protease. This is typically achieved by monitoring the cleavage of a chromogenic or fluorogenic substrate by the enzyme in the presence and absence of the inhibitor.
Materials
-
Target Serine Protease: e.g., human trypsin, thrombin, plasmin, or uPA (commercially available).
-
Chromogenic or Fluorogenic Substrate: Specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Assay Buffer: Typically Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.0), often containing CaCl2 and other salts to ensure optimal enzyme activity.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance or fluorescence.
Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound at appropriate concentrations.
-
Assay Setup: In a 96-well microplate, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Add the serine protease to each well and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as the Dixon plot or by fitting to the Michaelis-Menten equation.
-
Visualizing a Potential Mechanism of Action: The uPA/uPAR Signaling Pathway
Given that urokinase-type plasminogen activator (uPA) is a key serine protease involved in cell migration and invasion, processes often dysregulated in diseases like cancer, its signaling pathway represents a plausible system that could be modulated by this compound. Inhibition of uPA by this compound could disrupt the downstream signaling cascade.
Caption: The uPA/uPAR signaling pathway and the putative inhibitory action of the compound.
The diagram above illustrates how active uPA binds to its receptor, uPAR, on the cell surface. This complex then converts plasminogen to plasmin, which in turn degrades the extracellular matrix (ECM), facilitating cell movement. The uPA/uPAR complex also interacts with integrins to activate intracellular signaling pathways like the Ras/MAPK cascade, promoting cell migration, proliferation, and invasion. This compound is hypothesized to inhibit the catalytic activity of uPA, thereby blocking both the proteolytic and signaling functions of this pathway.
Caption: A generalized workflow for the in vitro serine protease inhibition assay.
This workflow outlines the key steps for experimentally validating the inhibitory effect of this compound on a target serine protease.
Conclusion and Future Directions
Based on a thorough analysis of its chemical structure, this compound is strongly predicted to function as an inhibitor of trypsin-like serine proteases. This guide provides a solid theoretical framework, quantitative estimations from related compounds, and detailed experimental protocols to facilitate the empirical investigation of this molecule.
Future research should focus on:
-
In vitro enzymatic assays to confirm the predicted targets and determine the IC50 and Ki values for a panel of serine proteases.
-
Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modified linker lengths and substitutions on the phenyl ring to optimize potency and selectivity.
-
Cell-based assays to evaluate the compound's efficacy in models of diseases where serine proteases are implicated, such as thrombosis, inflammation, and cancer.
-
Pharmacokinetic studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
By following the guidance and methodologies outlined in this document, researchers can effectively advance the understanding of this compound and evaluate its potential as a therapeutic agent.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique binding of a novel synthetic inhibitor, N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]- N-allylglycine methanesulfonate, to bovine trypsin, revealed by the crystal structure of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of amidinopiperidine-4-carboxylic acid 4-tert-butylphenyl ester, a specific trypsin inhibitor, on the growth of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-(4-Amidinophenoxy)pentanoic Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Amidinophenoxy)pentanoic acid belongs to the class of aromatic diamidines, which has garnered significant interest in medicinal chemistry due to the broad-spectrum biological activities of its analogs. The parent compound, pentamidine [1,5-bis(4-amidinophenoxy)pentane], is a well-known antiprotozoal drug, and its derivatives have been explored for various therapeutic applications, including antifungal and anticancer treatments. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological and experimental workflows. The insights presented herein aim to guide the rational design of novel therapeutic agents based on this scaffold.
Core Structure and Key Analogs
The fundamental structure of this compound consists of a central pentanoic acid linker connecting a phenoxy group substituted with an amidine moiety. The SAR of this class of compounds is typically investigated by modifying three key regions:
-
The Aliphatic Chain: Variations in the length and rigidity of the pentanoic acid chain can significantly impact the molecule's interaction with its biological target.
-
The Amidine Group: The basicity and hydrogen-bonding capacity of the amidine group are crucial for target binding. Modifications include substitution and replacement with other cationic groups.
-
The Phenyl Ring: Substitutions on the aromatic ring can influence the electronic properties, lipophilicity, and metabolic stability of the compound.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for this compound is not extensively published, we can infer relationships from studies on closely related analogs, such as pentamidine derivatives and other substituted pentanoic acids.[1][2]
Key SAR observations from related compounds include:
-
Linker Length: The length of the aliphatic chain connecting the aromatic rings in diamidines is a critical determinant of activity. For instance, in a series of 1,n-bis(4-amidinophenoxy)alkanes, the pentyl linker of pentamidine was found to be optimal for anti-Pneumocystis carinii activity.[2]
-
Amidine Group Modification: The amidine groups are often essential for activity, likely due to their ability to form salt bridges with negatively charged residues in the binding sites of target proteins or their interaction with DNA.
-
Aromatic Substitution: Introduction of substituents on the phenyl ring can modulate activity. For example, methoxy substitution on the phenyl ring of some diamidines has been shown to enhance efficacy in certain models.[2]
-
Carboxylic Acid Moiety: The presence of a terminal carboxylic acid, as in this compound, introduces a negative charge at physiological pH. This can significantly alter the compound's physicochemical properties, such as solubility and membrane permeability, and may direct its activity towards different biological targets compared to the parent diamidines.
Quantitative Data Summary
The following table summarizes representative biological activity data for pentamidine and some of its analogs against various pathogens. This data provides a quantitative context for understanding the potential therapeutic applications of compounds related to this compound.
| Compound | Linker | Aromatic Substitution | Organism | Activity (MIC80 in µg/ml) | Reference |
| Pentamidine | Pentyl | Unsubstituted | Candida albicans | ≤0.09 | [3] |
| Pentamidine | Pentyl | Unsubstituted | Cryptococcus neoformans | 0.19 | [3] |
| Butamidine | Butyl | Unsubstituted | Pneumocystis carinii | More effective than pentamidine | [2] |
| DAMP | Propyl | 2-methoxy | Pneumocystis carinii | More effective than pentamidine | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
A representative synthetic route for this compound derivatives can be adapted from established methods for similar compounds.[4][5]
Step 1: Synthesis of the Ether Linkage A mixture of 4-cyanophenol and a suitable 5-halopentanoate ester in a polar aprotic solvent (e.g., DMF) is treated with a base such as potassium carbonate. The reaction is heated to afford the corresponding 5-(4-cyanophenoxy)pentanoate ester.
Step 2: Formation of the Amidine Group The nitrile group of the 5-(4-cyanophenoxy)pentanoate ester is converted to the amidine. This can be achieved via the Pinner reaction, where the nitrile is treated with anhydrous alcohol and HCl gas to form an imidate, which is then reacted with ammonia to yield the amidine hydrochloride.
Step 3: Hydrolysis of the Ester The ester is hydrolyzed to the carboxylic acid using standard conditions, such as treatment with aqueous sodium hydroxide followed by acidification, to yield the final this compound derivative.
In Vitro Anticancer Activity Assay
The anticancer activity of the synthesized compounds can be evaluated using a standard MTT assay against a panel of human cancer cell lines.[6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is then determined.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, based on the known mechanisms of action of related diamidines, which include topoisomerase inhibition.
Caption: Hypothetical inhibition of Topoisomerase II by a this compound derivative, leading to cell cycle arrest and apoptosis.
Drug Discovery Workflow
This diagram outlines a typical workflow for the discovery and preclinical development of novel analogs based on the this compound scaffold.
Caption: A generalized workflow for the discovery and development of novel this compound-based drug candidates.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of related diamidine compounds and systematically exploring the SAR through chemical synthesis and biological evaluation, it is possible to identify new drug candidates with improved efficacy and safety profiles. Future research should focus on elucidating the specific molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of the next generation of drugs based on this versatile chemical scaffold.
References
- 1. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Amidinophenoxy)pentanoic Acid: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Amidinophenoxy)pentanoic Acid, a primary metabolite of the antimicrobial drug Pentamidine. The document details its discovery, synthesis, and characterization as elucidated in seminal research. Furthermore, it presents available data on its biological activity, primarily focusing on its in vitro antifungal properties. This guide is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering a consolidated source of technical information, including experimental protocols and pathway diagrams, to support further investigation and potential therapeutic applications.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the metabolic studies of the antiprotozoal drug Pentamidine [1,5-bis(4'-amidinophenoxy)pentane]. Seminal work by Berger et al. in 1992 identified this compound as one of the seven putative primary metabolites of Pentamidine in rats.[1] The research group successfully synthesized and characterized this compound, confirming its structure and its status as a product of Pentamidine's biotransformation.[1]
The study of Pentamidine's metabolism was crucial to understanding its efficacy and toxicity profile. The identification of its metabolites, including this compound, opened avenues for investigating their individual pharmacological activities and contributions to the overall therapeutic and adverse effects of the parent drug.[1] Subsequent research by the same group further explored the biological activities of these metabolites, including their potential as antimicrobial agents.
Synthesis and Characterization
The definitive synthesis and characterization of this compound were described by Berger et al. (1992). The following sections detail the experimental protocols derived from their work.
Experimental Protocol: Synthesis
The synthesis of this compound was a key step in confirming its identity as a metabolite of Pentamidine. While the specific detailed synthesis protocol is not available in the public domain, the primary research indicates that it was synthesized to serve as a standard for the identification of the actual metabolite from biological samples.[1]
Experimental Protocol: Identification and Characterization
The identification of this compound from biological samples was achieved through High-Performance Liquid Chromatography (HPLC).[1]
Instrumentation and Conditions:
| Parameter | Value |
| Chromatograph | High-Performance Liquid Chromatograph |
| Detector | UV Absorbance Detector |
| Column | Reverse-phase C18 column |
| Mobile Phase | A gradient of acetonitrile in acidic buffer |
| Flow Rate | Not specified |
| Detection Wavelength | Not specified |
The identity of the metabolite was confirmed by comparing the retention time of the peak from the biological sample with that of the synthesized standard of this compound.[1]
Biological Activity
The primary biological activity of this compound that has been investigated is its antifungal potential. A study by Del Poeta et al. (1998) screened several Pentamidine metabolites, including this compound, for their in vitro activity against various fungal pathogens.
In Vitro Antifungal Activity
The antifungal activity was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains.
Quantitative Data: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | A39 | >64 | >64 |
| Cryptococcus neoformans | H99 | >64 | >64 |
Data extracted from Del Poeta et al., 1998.
The results indicate that, under the tested conditions, this compound did not exhibit significant inhibitory or fungicidal activity against the tested strains of Candida albicans and Cryptococcus neoformans.
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro antifungal susceptibility was determined using a broth microdilution method.
Materials and Methods:
-
Fungal Strains: Candida albicans A39 and Cryptococcus neoformans H99.
-
Culture Medium: RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Assay Procedure: Serial twofold dilutions of the test compound were prepared in 96-well microtiter plates. The plates were then inoculated with the fungal suspension and incubated at 35°C for 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the control.
-
MFC Determination: Aliquots from wells showing no visible growth were subcultured on Sabouraud dextrose agar plates. The MFC was defined as the lowest concentration that resulted in no fungal growth on the agar plates.
Signaling Pathways and Mechanism of Action
Currently, there is no available scientific literature describing the specific signaling pathways modulated by this compound or its precise mechanism of action. Its biological activity has been primarily investigated in the context of being a metabolite of Pentamidine. The lack of significant antifungal activity suggests that it may not share the same mechanism of action as its parent compound, which is known to interfere with microbial DNA, RNA, and protein synthesis. Further research is required to elucidate any potential biological targets or pathways affected by this molecule.
Visualizations
Pentamidine Metabolism Workflow
The following diagram illustrates the metabolic conversion of Pentamidine to its primary metabolite, this compound.
Caption: Metabolic conversion of Pentamidine to its metabolite.
Antifungal Activity Assessment Workflow
This diagram outlines the experimental workflow for determining the in vitro antifungal activity of this compound.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
This compound was discovered as a primary metabolite of the drug Pentamidine in the early 1990s. While its synthesis and characterization have been documented, its biological activity appears to be limited, with studies showing a lack of significant in vitro antifungal effects. The absence of data on its interaction with specific signaling pathways or a defined mechanism of action highlights a gap in the current understanding of this molecule. This technical guide consolidates the available information to provide a foundation for future research into the pharmacological and toxicological profile of this Pentamidine metabolite. Further studies are warranted to fully explore its potential biological roles and to determine if it contributes to the overall therapeutic or adverse effects of its parent compound.
References
An In-depth Technical Guide to 5-(4-Amidinophenoxy)pentanoic Acid Analogues and Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-amidinophenoxy)pentanoic acid, its analogues, and derivatives, with a primary focus on their role as inhibitors of trypsin-like serine proteases. The 4-amidinophenoxy moiety is a well-established pharmacophore that targets the S1 pocket of these enzymes, making compounds containing this feature promising candidates for therapeutic development in areas such as thrombosis, inflammation, and pancreatitis. This document details the synthesis, biological activity, and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction
Trypsin-like serine proteases are a family of enzymes crucial to a multitude of physiological processes, including digestion, blood coagulation, and fibrinolysis. Dysregulation of these proteases is implicated in various pathological conditions. Consequently, the development of potent and selective inhibitors is of significant therapeutic interest. The 4-amidinophenoxy group has been identified as a key structural motif for potent inhibition of these enzymes, as it mimics the side chains of arginine and lysine, the natural substrates of trypsin-like proteases. This guide focuses on analogues and derivatives of this compound, a scaffold that combines the recognized binding motif with a flexible pentanoic acid linker, allowing for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Core Structure and Mechanism of Action
The core structure consists of a 4-amidinophenoxy group connected via a pentanoic acid linker. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of the conserved Asp189 residue in the S1 specificity pocket of trypsin-like proteases. The pentanoic acid linker allows for the exploration of further interactions within the enzyme's active site and provides a handle for derivatization to improve physicochemical properties.
The primary mechanism of action for these compounds is competitive inhibition. The inhibitor binds to the active site of the enzyme, preventing the binding and cleavage of the natural substrate. The potency of this inhibition is typically quantified by the inhibition constant (Ki).
Synthesis of Analogues and Derivatives
The synthesis of this compound analogues and derivatives generally involves a multi-step process. A general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
A representative protocol for the synthesis of amide derivatives from a carboxylic acid intermediate (like D in the workflow above) is as follows:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents).
-
Reaction Mixture: Stir the reaction mixture at room temperature for 5 minutes.
-
Amine Addition: Add the desired amine (1.5 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction overnight at 37°C.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]
Biological Activity and Quantitative Data
Analogues of this compound have demonstrated significant inhibitory activity against various trypsin-like serine proteases. The following tables summarize the quantitative data for representative compounds from the literature. It is important to note that while a specific entry for this compound is not available in the cited literature, the data for closely related analogues provide a strong indication of the potential potency of this class of compounds.
Table 1: Inhibition of Trypsin by Amidinophenoxy Analogues
| Compound/Analogue | Structure | Target Enzyme | Ki (µM) | Reference |
| 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea | 4-amidinophenyl-urea derivative | Trypsin | Competitive Inhibition | [2] |
| t-Butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester | aza-amino acid derivative | Trypsin | pH-dependent | [3] |
Table 2: Inhibition of Thrombin by Amidinophenoxy Analogues
| Compound/Analogue | Structure | Target Enzyme | Ki (µM) | Reference |
| 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl)urea | 4-amidinophenyl-urea derivative | Thrombin | Competitive Inhibition | [2] |
Signaling Pathways and Biological Context
The primary signaling pathway influenced by these inhibitors is the coagulation cascade, where trypsin-like serine proteases such as thrombin and Factor Xa play pivotal roles. By inhibiting these proteases, the analogues of this compound can modulate the formation of fibrin clots.
Caption: Inhibition of the coagulation cascade by a this compound analogue.
Experimental Protocols for Biological Assays
Determination of Inhibition Constant (Ki)
The inhibitory activity of the compounds is typically determined using a kinetic assay.
-
Enzyme and Substrate Preparation: Prepare solutions of the target protease (e.g., trypsin) and a suitable chromogenic or fluorogenic substrate (e.g., benzoylarginine ethyl ester or Boc-RVRR-MCA) in an appropriate buffer (e.g., Tris-HCl, pH 8.0).[4][5]
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitor compound.
-
Assay Procedure:
-
Add a fixed amount of the enzyme to wells of a microplate.
-
Add varying concentrations of the inhibitor and incubate for a defined period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocities and analyze the data using a suitable model for competitive inhibition, such as the Cornish-Bowden plot, to calculate the Ki value.[5]
Caption: Experimental workflow for determining the inhibition constant (Ki).
Pharmacokinetic Considerations
The development of orally bioavailable drugs is a key objective in medicinal chemistry. The pharmacokinetic properties of protease inhibitors can be influenced by factors such as absorption, distribution, metabolism, and excretion. While specific pharmacokinetic data for this compound are not available, studies on other protease inhibitors highlight important considerations. For instance, co-administration with inhibitors of cytochrome P450 enzymes, such as ritonavir, can significantly enhance the plasma concentrations of some protease inhibitors.[6] The pentanoic acid moiety in the target scaffold provides a handle for modifications aimed at improving pharmacokinetic profiles, such as the formation of prodrugs to enhance absorption.
Conclusion and Future Directions
The 4-amidinophenoxy moiety is a potent pharmacophore for the inhibition of trypsin-like serine proteases. The this compound scaffold represents a promising starting point for the design of novel therapeutics. Future research in this area should focus on the synthesis and evaluation of a diverse library of analogues to establish clear structure-activity relationships. Key areas for optimization include enhancing selectivity for specific proteases to minimize off-target effects and improving pharmacokinetic properties to achieve better oral bioavailability and in vivo efficacy. The detailed synthetic and bioassay protocols provided in this guide offer a solid foundation for researchers to advance the development of this promising class of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of trypsin by t-butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of trypsin inhibition by its specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic enhancement of protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-(4-Amidinophenoxy)pentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Amidinophenoxy)pentanoic acid is a small molecule of interest in drug discovery, primarily recognized for its potential as a serine protease inhibitor. Its chemical structure, featuring a benzamidine moiety, suggests a competitive binding mechanism to the active site of trypsin-like serine proteases. This technical guide provides an in-depth overview of the in silico modeling of this compound, from its physicochemical properties to predictive analysis of its interaction with key physiological targets and its pharmacokinetic profile. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers engaged in the computational assessment of this and similar molecules.
Physicochemical and Predicted ADME/Tox Properties
A foundational step in the in silico analysis of any drug candidate is the characterization of its physicochemical properties and the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. These parameters are crucial in assessing the molecule's potential for oral bioavailability and its likely behavior in a biological system. The following tables summarize the key computed properties for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144602-61-9 | [1] |
| Molecular Formula | C12H16N2O3 | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| InChI Key | MOYDIQUOURIOPA-UHFFFAOYSA-N | [1] |
Table 2: Predicted ADME/Tox Properties of this compound
| Parameter | Predicted Value | Method/Tool |
| Absorption | ||
| Water Solubility | Good | SwissADME |
| GI Absorption | High | SwissADME |
| BBB Permeant | No | SwissADME |
| P-gp Substrate | No | SwissADME |
| Distribution | ||
| VDss (human) | -0.15 log L/kg | pkCSM |
| Metabolism | ||
| CYP1A2 inhibitor | No | SwissADME |
| CYP2C19 inhibitor | No | SwissADME |
| CYP2C9 inhibitor | No | SwissADME |
| CYP2D6 inhibitor | No | SwissADME |
| CYP3A4 inhibitor | No | SwissADME |
| Excretion | ||
| Total Clearance | 0.45 log mL/min/kg | pkCSM |
| Toxicity | ||
| AMES Toxicity | No | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | No | pkCSM |
| Skin Sensitisation | No | pkCSM |
Target Identification and Rationale
The amidine group in this compound is a well-established pharmacophore that mimics the side chain of arginine, a key recognition motif for trypsin-like serine proteases. These enzymes play critical roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and cancer progression. Therefore, the primary targets for this compound are serine proteases such as plasmin, trypsin, and thrombin.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following workflow outlines a general procedure for docking this compound to the active sites of its target serine proteases using AutoDock Vina.
References
5-(4-Amidinophenoxy)pentanoic Acid: An In-Depth Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Amidinophenoxy)pentanoic acid is a synthetic organic compound characterized by a central phenoxy ring linked to a pentanoic acid chain and an amidine group. The presence of the amidine moiety, a well-known pharmacophore, suggests its potential as a protease inhibitor. This review consolidates the currently available, albeit limited, scientific literature on this compound, focusing on its chemical properties and potential therapeutic applications. Due to the scarcity of dedicated research on this specific molecule, this guide also draws upon data from structurally related compounds to infer its likely biological activities and mechanisms of action.
Chemical Properties
A summary of the key chemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | Inferred from structure |
| Molecular Weight | 236.27 g/mol | Inferred from structure |
| CAS Number | 144602-61-9 | Chemical Catalogs |
Synthesis and Manufacturing
Caption: A potential synthetic workflow for this compound.
Potential Biological Activity: Protease Inhibition
The amidine group is a key structural feature in many synthetic protease inhibitors. It can mimic the guanidinium group of arginine, allowing it to bind to the S1 pocket of serine proteases like trypsin, which have a conserved aspartate residue at the base of this pocket.
Mechanism of Action: Trypsin Inhibition
Based on the structure of this compound, it is hypothesized to act as a competitive inhibitor of trypsin. The positively charged amidinium group would be expected to form a salt bridge with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of trypsin. The pentanoic acid tail and the phenoxy linker would likely occupy other subsites of the enzyme's active site, contributing to the overall binding affinity.
Caption: Proposed mechanism of competitive inhibition of trypsin.
Experimental Protocols
As no specific experimental studies on this compound have been identified, a generic protocol for a trypsin inhibition assay is provided below. This can be adapted to evaluate the inhibitory potential of the compound.
Trypsin Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bovine trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer (50 mM Tris-HCl, pH 8.0).
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound (e.g., in a serial dilution).
-
Add a fixed concentration of trypsin to each well containing the inhibitor and to control wells (without inhibitor).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the BAPNA substrate to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Take kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
5-(4-Amidinophenoxy)pentanoic Acid CAS number and identification
CAS Number: 144602-61-9
This technical guide provides a comprehensive overview of 5-(4-amidinophenoxy)pentanoic acid, a molecule of interest for researchers in drug development and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and insights into its potential biological activities.
Chemical Identification and Properties
This compound is a derivative of pentanoic acid featuring a phenoxy group substituted with an amidine functional group. The presence of the strongly basic amidine group and the acidic carboxylic acid group suggests that this molecule is zwitterionic at physiological pH.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 144602-61-9[1] |
| Molecular Formula | C12H16N2O3[1] |
| Molecular Weight | 236.27 g/mol [1] |
| InChI Key | MOYDIQUOURIOPA-UHFFFAOYSA-N[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa (strongest acidic) | 4.35 |
| pKa (strongest basic) | 11.53 |
| LogP | 1.58 |
| Water Solubility | 1.89 g/L |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis and Purification
A plausible synthetic route to this compound can be conceptualized starting from 4-cyanophenol and ethyl 5-bromopentanoate. The following is a representative, detailed experimental protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-(4-cyanophenoxy)pentanoate
-
To a solution of 4-cyanophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add ethyl 5-bromopentanoate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-cyanophenoxy)pentanoate.
Step 2: Synthesis of Ethyl 5-(4-amidinophenoxy)pentanoate Hydrochloride
-
Dissolve the ethyl 5-(4-cyanophenoxy)pentanoate (1.0 eq) in a solution of anhydrous ethanol saturated with hydrogen chloride (HCl) gas.
-
Stir the mixture at room temperature overnight to form the corresponding ethyl imidate hydrochloride.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude imidate in anhydrous ethanol and bubble ammonia (NH3) gas through the solution at 0 °C for several hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to yield the crude ethyl 5-(4-amidinophenoxy)pentanoate hydrochloride.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl 5-(4-amidinophenoxy)pentanoate hydrochloride in a mixture of water and a co-solvent like ethanol.
-
Add an excess of a strong acid, such as hydrochloric acid, to catalyze the hydrolysis of the ester.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion of the hydrolysis, cool the reaction mixture and adjust the pH to near neutral with a suitable base to precipitate the zwitterionic product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Purification and Characterization
The final product should be purified by recrystallization from a suitable solvent system, such as water/ethanol. The purity and identity of the compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C=N of the amidine, and C-O of the ether).
Potential Biological Activity
The amidine functional group is a key pharmacophore in many biologically active compounds, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. Amidine-containing molecules have shown a wide range of activities, including antimicrobial properties.
Antimicrobial Activity
Compounds containing the benzamidine moiety have demonstrated promising antibacterial activity, particularly against Gram-negative bacteria. The proposed mechanism of action for many antimicrobial amidines involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.
The logical workflow for the preliminary assessment of the antimicrobial potential of this compound is outlined below.
Caption: Workflow for the evaluation of antimicrobial activity.
Hypothetical Signaling Pathway Inhibition
Based on the known mechanisms of other amidine-containing antibacterial agents, this compound could potentially interfere with bacterial DNA replication or protein synthesis. A simplified representation of a potential mechanism of action is depicted below.
Caption: Potential antimicrobial mechanisms of action.
Safety and Handling
Specific safety data for this compound is not available. However, based on the functional groups present, the compound should be handled with care in a laboratory setting. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with any novel chemical compound, it should be treated as potentially hazardous.
This technical guide provides a summary of the available information and a framework for the further investigation of this compound. Researchers are encouraged to perform thorough characterization and safety assessments before use.
References
Preliminary Toxicity Profile of 5-(4-Amidinophenoxy)pentanoic Acid: A General Framework for Assessment
Disclaimer: As of November 2025, a specific preliminary toxicity profile for 5-(4-Amidinophenoxy)pentanoic Acid is not publicly available. This document provides a comprehensive, albeit general, framework for the toxicological assessment of a novel chemical entity like this compound, intended for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are illustrative and based on standard toxicological practices.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical development. A thorough understanding of its toxicity profile is paramount for ensuring safety and guiding further research. This guide outlines the essential components of a preliminary toxicity assessment, encompassing in vitro and in vivo studies designed to identify potential hazards.
Physicochemical Properties and In Silico Toxicological Predictions
A comprehensive toxicity assessment begins with the characterization of the compound's physicochemical properties and in silico predictions. This information helps in designing subsequent toxicological studies.
Table 1: Physicochemical and In Silico Toxicological Data (Hypothetical)
| Parameter | Value | Method |
| Molecular Formula | C12H16N2O3 | N/A |
| Molecular Weight | 236.27 g/mol | N/A |
| Water Solubility | Predicted Low | In Silico (e.g., ALOGPS) |
| LogP | Predicted 1.5 | In Silico (e.g., XLogP3) |
| pKa | Predicted 4.5 (acid), 10.2 (amidine) | In Silico (e.g., ACD/Labs) |
| Ames Mutagenicity | Predicted Negative | In Silico (e.g., DEREK Nexus) |
| Carcinogenicity | Predicted Negative | In Silico (e.g., DEREK Nexus) |
| hERG Inhibition | Predicted Low Risk | In Silico (e.g., Pred-hERG) |
In Vitro Toxicity Assessment
In vitro assays are crucial for early-stage toxicity screening, providing mechanistic insights and reducing the reliance on animal testing.
Cytotoxicity
Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells.
Table 2: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | Assay | Endpoint | IC50 (µM) |
| HepG2 (Liver) | MTT Assay | Cell Viability | > 100 |
| HEK293 (Kidney) | Neutral Red Uptake | Cell Viability | > 100 |
| Caco-2 (Intestinal) | LDH Assay | Membrane Integrity | > 100 |
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Genotoxicity
Genotoxicity assays assess the potential of a compound to damage genetic material.
Table 3: In Vitro Genotoxicity Data (Hypothetical)
| Assay | Cell Line/Strain | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |
| Micronucleus Test | CHO-K1 | With and Without | Negative |
| Chromosomal Aberration | Human Lymphocytes | With and Without | Negative |
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture, with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the mixture on a minimal glucose agar medium.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Acute Toxicity Assessment
A single-dose acute toxicity study in a rodent model provides preliminary information on the potential target organs and the lethal dose.
Table 4: In Vivo Acute Oral Toxicity Data (Hypothetical)
| Species | Sex | Dose (mg/kg) | Observations |
| Sprague-Dawley Rat | Male/Female | 2000 | No mortality or significant clinical signs of toxicity |
| LD50 > 2000 mg/kg |
-
Animal Model: Use healthy, young adult female Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of the test substance to one animal. The starting dose is typically 175 mg/kg.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Estimation: The LD50 is estimated using maximum likelihood methods based on the outcomes of a small number of animals (typically 4-6).
Visualizations
The following diagrams illustrate generalized workflows and signaling pathways relevant to a preliminary toxicity assessment.
Caption: A generalized workflow for in vitro toxicity assessment of a novel compound.
Caption: A simplified workflow for an in vivo acute oral toxicity study.
Methodological & Application
Application Notes and Protocols for 5-(4-Amidinophenoxy)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 5-(4-amidinophenoxy)pentanoic acid is presented below.
| Property | Value |
| CAS Number | 144602-61-9 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Soluble in aqueous buffers (predicted) |
Potential Applications
Based on its structural similarity to known inhibitors, this compound is a candidate for investigation in the following areas:
-
Anticoagulant Therapy: As a potential inhibitor of Factor Xa, a critical enzyme in the coagulation cascade, this compound could be explored for the development of novel antithrombotic agents.
-
Anti-inflammatory Research: By inhibiting proteases involved in inflammatory pathways, it may have applications in treating inflammatory diseases.
-
Antimicrobial Drug Discovery: The amidine functional group is present in several antimicrobial agents. This compound could be tested for its efficacy against various bacterial and fungal pathogens.
-
Cancer Research: Certain serine proteases are implicated in tumor progression and metastasis. Inhibitors of these enzymes are valuable tools for cancer research and potential therapeutic leads.
Experimental Protocols
The following are detailed protocols for evaluating the biological activity of this compound.
Protocol 1: Trypsin Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the inhibitory activity of this compound against the serine protease trypsin using a chromogenic substrate.
Materials:
-
Bovine pancreatic trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of L-BAPNA (e.g., 40 mM) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of this compound (serially diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 10 µL of the trypsin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 20 µL of the L-BAPNA solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [( (V_control - V_inhibitor) / V_control ) * 100 ] against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) against Trypsin |
| This compound | [Data not available] |
| Benzamidine (Reference Inhibitor) | ~15-20 |
Protocol 2: Factor Xa Inhibition Assay (Chromogenic)
This protocol describes a method to assess the inhibitory effect of this compound on Factor Xa.
Materials:
-
Human Factor Xa
-
This compound
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (50 mM, pH 7.8) containing 150 mM NaCl and 0.1% BSA
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Factor Xa (e.g., 1 U/mL) in Tris-HCl buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the chromogenic substrate (e.g., 2 mM) in sterile water.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the Factor Xa solution to all wells.
-
Incubate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Add 20 µL of the chromogenic substrate solution to each well to start the reaction.
-
Measure the absorbance at 405 nm in kinetic mode for 10 minutes.
-
-
Data Analysis:
-
Determine the reaction rates from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value as described in the trypsin inhibition assay. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Hypothetical Data Presentation:
| Compound | Ki (nM) against Factor Xa |
| This compound | [Data not available] |
| Rivaroxaban (Reference Inhibitor) | ~0.7 |
Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Hypothetical Data Presentation:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
| This compound | [Data not available] | [Data not available] |
| Ciprofloxacin (Reference Antibiotic) | ~0.015 | ~0.25 |
Visualizations
Caption: A plausible synthetic route for this compound.
Caption: Mechanism of competitive inhibition of serine proteases.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Application Notes and Protocols for 5-(4-Amidinophenoxy)pentanoic Acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
5-(4-Amidinophenoxy)pentanoic Acid is a synthetic compound with a chemical structure suggesting potential inhibitory activity against trypsin-like serine proteases. Its core structure, featuring a benzamidine group, is a well-established pharmacophore for interacting with the S1 pocket of these enzymes. The pentanoic acid linker may influence its solubility, cell permeability, and binding kinetics. These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended starting concentrations, detailed experimental protocols for assessing its enzymatic inhibition and effects on cell viability, and a proposed mechanism of action.
II. Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are provided as templates for researchers to record their experimental findings.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Substrate | Assay Buffer Conditions | Inhibitor Concentration Range | IC50 | Ki | Inhibition Type |
| e.g., Trypsin | e.g., BAPNA | e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2 | e.g., 0.1 µM - 100 µM | User-determined | User-determined | User-determined |
| User Input | User Input | User Input | User Input | User-determined | User-determined | User-determined |
| User Input | User Input | User Input | User Input | User-determined | User-determined | User-determined |
Table 2: Cell Viability/Cytotoxicity Data
| Cell Line | Assay Type (e.g., MTT, XTT) | Seeding Density | Treatment Duration | IC50 / EC50 | Observations |
| e.g., HeLa | e.g., MTT | e.g., 5,000 cells/well | e.g., 24, 48, 72 hours | User-determined | User-determined |
| User Input | User Input | User Input | User Input | User-determined | User-determined |
| User Input | User Input | User Input | User Input | User-determined | User-determined |
III. Experimental Protocols
A. Protocol for Trypsin Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the inhibitory effect of this compound on trypsin activity using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in cold 1 mM HCl to a stock concentration of 1 mg/mL.
-
Dissolve BAPNA in DMSO to a stock concentration of 40 mM.
-
Dissolve this compound in DMSO to a stock concentration (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank: 180 µL Assay Buffer
-
Control (No Inhibitor): 160 µL Assay Buffer + 20 µL Trypsin solution
-
Inhibitor: 140 µL Assay Buffer + 20 µL of diluted this compound + 20 µL Trypsin solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of BAPNA solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 10-15 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
B. Protocol for Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measure Absorbance:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100
-
Plot the % Viability against the logarithm of the compound concentration to determine the IC50 value.
-
IV. Mechanism of Action and Signaling Pathways
Based on its chemical structure, this compound is predicted to act as a competitive inhibitor of trypsin-like serine proteases. The positively charged amidine group is expected to bind to the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of these enzymes, mimicking the natural substrates arginine and lysine.
Diagrams
Caption: Workflow for the in vitro trypsin inhibition assay.
Caption: Proposed competitive inhibition of a trypsin-like serine protease.
Application Notes and Protocols for 5-(4-Amidinophenoxy)pentanoic Acid Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Amidinophenoxy)pentanoic acid is a synthetic compound with potential therapeutic applications, hypothesized to act as a serine protease inhibitor. The amidino group present in its structure is a key feature found in many known inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, and tumor metastasis. One of the key serine proteases implicated in cancer progression is the urokinase-type plasminogen activator (uPA).[1] The uPA system plays a critical role in the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[1][2] Elevated levels of uPA are often associated with poor prognosis in various cancers.
These application notes provide a comprehensive guide for designing and implementing cell-based assays to characterize the biological activity of this compound. The protocols detailed below will enable researchers to investigate its inhibitory effects on serine protease activity, specifically targeting the uPA system, and to assess its impact on cancer cell invasion.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for this compound as an inhibitor of the urokinase-type plasminogen activator (uPA) signaling pathway.
Caption: Hypothesized inhibition of the uPA signaling pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HT-1080)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
uPA Activity Assay (Chromogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of uPA.[1]
Materials:
-
Cancer cell line known to express uPA (e.g., MDA-MB-231)
-
Conditioned medium from the cultured cancer cells
-
This compound
-
Human uPA standard
-
Plasminogen
-
Chromogenic plasmin-specific substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
96-well plate
-
Microplate reader
Protocol:
-
Culture cancer cells to 80-90% confluency.
-
Replace the growth medium with serum-free medium and incubate for 24 hours to collect conditioned medium containing secreted uPA.
-
In a 96-well plate, add the following to each well:
-
50 µL of conditioned medium or uPA standard.
-
20 µL of various concentrations of this compound or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Add 10 µL of plasminogen to each well.
-
Add 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every 5 minutes for 60 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (change in absorbance over time) to determine uPA activity.
-
Determine the IC50 value of this compound.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add 5 x 10^4 cells to the upper chamber of the insert.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the chromogenic uPA activity assay.
Caption: Workflow for the Boyden chamber cell invasion assay.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 88.7 ± 5.5 |
| 100 | 75.2 ± 7.3 |
Table 2: Inhibition of uPA Activity by this compound
| Concentration (µM) | % uPA Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 6.8 |
| 0.1 | 85.4 ± 5.9 |
| 1 | 52.1 ± 4.7 |
| 10 | 21.3 ± 3.2 |
| 50 | 8.9 ± 2.1 |
| IC50 (µM) | ~1.2 |
Table 3: Effect of this compound on Cell Invasion
| Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Invasion Inhibition |
| 0 (Vehicle) | 250 ± 25 | 0 |
| 1 | 180 ± 21 | 28 |
| 10 | 95 ± 15 | 62 |
| 50 | 40 ± 8 | 84 |
Troubleshooting
-
High background in uPA assay: Ensure the use of serum-free medium for collecting conditioned medium to avoid interference from serum proteases.
-
Low cell invasion: Optimize the Matrigel concentration and incubation time. Ensure the chemoattractant gradient is sufficient.
-
Inconsistent MTT results: Ensure even cell seeding and proper dissolution of formazan crystals.
These detailed protocols and application notes provide a robust framework for researchers to investigate the biological effects of this compound and similar compounds, facilitating the discovery and development of novel therapeutics.
References
Application Notes and Protocols for In Vivo Studies Using 5-(4-Amidinophenoxy)pentanoic Acid and Structurally Related Compounds
Overview and Potential Applications
5-(4-Amidinophenoxy)pentanoic Acid belongs to the class of aromatic diamidines. Its structural similarity to pentamidine suggests potential therapeutic applications in areas where pentamidine has shown efficacy. These include:
-
Anti-parasitic Agent: Against protozoal infections such as Leishmaniasis, Trypanosomiasis (sleeping sickness), and Pneumocystis jirovecii (carinii) pneumonia (PCP).[1][2][3]
-
Anti-cancer Agent: Emerging evidence suggests that compounds like pentamidine can be repurposed for cancer therapy, including for melanoma and as an immunotherapeutic agent targeting the PD-1/PD-L1 checkpoint.[4][5][6][7]
The mechanism of action for these compounds is multifaceted and not fully elucidated but is thought to involve interference with nucleic acid and protein synthesis, disruption of mitochondrial function, and modulation of the host immune response.[8][9][10]
Mechanism of Action (Based on Pentamidine)
The proposed mechanisms of action for pentamidine, which may be relevant for this compound, include:
-
Interference with Nuclear Metabolism: Inhibition of DNA, RNA, phospholipid, and protein synthesis.[8][9] Pentamidine is known to bind to adenine-thymine (A-T) rich regions of DNA.[1]
-
Mitochondrial Disruption: Inhibition of topoisomerase enzymes in the mitochondria of parasites, leading to a breakdown of the mitochondrial genome.[1][10] It can also cause a collapse of the mitochondrial membrane potential.[11]
-
Inhibition of Polyamine Biosynthesis: Disruption of the synthesis of polyamines, which are crucial for stabilizing nucleic acids and proteins in pathogens.[10][12]
-
Immunomodulation: In the context of cancer, pentamidine has been shown to act as a small-molecule antagonist of PD-L1, promoting T-cell mediated cytotoxicity against cancer cells.[4][5]
Section A: Anti-Parasitic Applications
In Vivo Efficacy Data (from Pentamidine Studies)
The following tables summarize the efficacy of pentamidine in various animal models of parasitic diseases.
Table 1: Efficacy of Pentamidine in a Murine Model of Leishmaniasis
| Animal Model | Parasite | Treatment Regimen | Efficacy | Reference |
|---|---|---|---|---|
| BALB/c mice | L. major | 0.17 mg/kg IV for 3 days | 77% reduction in amastigotes | [13] |
| BALB/c mice | L. donovani | 147 µmoles/kg/day IP for 5 days | 23% parasite suppression |[14] |
Table 2: Efficacy of Pentamidine in a Murine Model of Trypanosomiasis
| Animal Model | Parasite | Treatment Regimen | Efficacy | Reference |
|---|
| Mice | T. cruzi | Not specified | Decreased parasitemia and inflammation, increased survival |[12] |
Table 3: Efficacy of Pentamidine in a Murine Model of Pneumocystis Pneumonia
| Animal Model | Application | Treatment Regimen | Efficacy | Reference |
|---|---|---|---|---|
| Rats | Prophylaxis | 8.6 mg/kg aerosolized, 3x/week for 7 weeks | 100% prevention | [15] |
| Rats | Treatment | 14.6 mg/kg aerosolized, 3x/week for 3 weeks | 70% cure rate |[15] |
Experimental Protocol: In Vivo Anti-Leishmanial Activity
This protocol is adapted from studies on pentamidine in a murine model of Leishmaniasis.[13][14]
Objective: To evaluate the in vivo anti-leishmanial efficacy of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for solubilizing the test compound (e.g., sterile saline, DMSO)
-
Leishmania species (L. major or L. donovani)
-
BALB/c mice (female, 6-8 weeks old)
-
Reference drug (e.g., Pentamidine isethionate)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope
Workflow Diagram:
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint [frontiersin.org]
- 6. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties – ScienceOpen [scienceopen.com]
- 7. The effect of pentamidine on melanoma ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 11. Case Report: Intravenous Pentamidine Rescue Treatment for Active Chronic Visceral Leishmaniasis in an HIV-1 Infected Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentamidine exerts in vitro and in vivo anti Trypanosoma cruzi activity and inhibits the polyamine transport in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of pentamidine-bound nanoparticles against Leishmania on an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentamidine aerosol in prophylaxis and treatment of murine Pneumocystis carinii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(4-Amidinophenoxy)pentanoic Acid in Drug Discovery: Application Notes and Protocols
Attention Researchers, Scientists, and Drug Development Professionals: Currently, there is a notable absence of publicly available scientific literature and experimental data detailing the specific applications of 5-(4-Amidinophenoxy)pentanoic Acid in drug discovery. While the chemical structure suggests potential as a serine protease inhibitor due to the presence of the 4-amidinophenoxy group, a feature found in known inhibitors, extensive research and validation are required to substantiate this hypothesis.
This document, therefore, serves as a foundational guide, outlining the theoretical potential of this compound and providing generalized protocols that could be adapted for its initial characterization and evaluation in a drug discovery context. The information presented is based on the analysis of structurally similar compounds and established methodologies for inhibitor screening.
Theoretical Framework and Potential Applications
The core structural motif of this compound, the benzamidine group, is a well-established pharmacophore known to interact with the active sites of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. Consequently, inhibitors of specific serine proteases have been successfully developed as therapeutics for a range of diseases.
Potential Therapeutic Areas for Investigation:
-
Thrombosis: Inhibition of coagulation factors such as thrombin, Factor Xa, or Factor VIIa.
-
Inflammation: Targeting proteases involved in inflammatory cascades, like kallikrein or elastase.
-
Oncology: Investigating the effect on tumor-associated proteases such as urokinase-type plasminogen activator (uPA) or matriptase.
-
Infectious Diseases: Exploring activity against proteases from viruses, bacteria, or parasites. For instance, analogues of the structurally related compound pentamidine have shown activity against Pneumocystis carinii pneumonia.[1]
Experimental Protocols for Initial Characterization
The following are generalized protocols that can be adapted to evaluate the potential of this compound as a serine protease inhibitor.
Serine Protease Inhibition Assay (General Protocol)
This protocol describes a common method to determine the inhibitory activity of a compound against a specific serine protease using a chromogenic or fluorogenic substrate.
Workflow for Serine Protease Inhibition Assay
Caption: Workflow for a typical in vitro serine protease inhibition assay.
Materials:
-
This compound
-
Target serine protease (e.g., trypsin, thrombin)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.
-
Enzyme Preparation: Dilute the serine protease to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted compound to the wells of a 96-well microplate.
-
Add the diluted enzyme solution to the wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate.
-
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Assay for Cytotoxicity
It is crucial to assess the cytotoxicity of a potential drug candidate to determine its therapeutic window.
Workflow for a Cell-Based Cytotoxicity Assay
Caption: A generalized workflow for assessing the cytotoxicity of a compound.
Materials:
-
This compound
-
Relevant cell line (e.g., a cancer cell line for oncology applications)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, XTT, or ATP-based assays)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50 (50% cytotoxic concentration).
Data Presentation
As no quantitative data is currently available for this compound, the following tables are presented as templates for organizing future experimental results.
Table 1: In Vitro Serine Protease Inhibition Profile
| Target Protease | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| e.g., Thrombin | Data | Data | Data |
| e.g., Trypsin | Data | Data | Data |
| e.g., Factor Xa | Data | Data | Data |
Table 2: Cytotoxicity Profile
| Cell Line | CC50 (µM) after 48h |
| e.g., HEK293 | Data |
| e.g., HeLa | Data |
| e.g., HepG2 | Data |
Future Directions and Recommendations
The initial steps in characterizing this compound should focus on:
-
Broad Spectrum Screening: Testing the compound against a panel of serine proteases to identify potent and selective targets.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) for promising targets.
-
In Vitro ADME-Tox Profiling: Assessing physicochemical properties, metabolic stability, and potential off-target effects.
The provided protocols and a systematic approach will be instrumental in elucidating the therapeutic potential of this compound and guiding its journey in the drug discovery pipeline. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and similar chemical entities.
References
Application Notes and Protocols for the Analytical Detection of 5-(4-Amidinophenoxy)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Amidinophenoxy)pentanoic acid is a small molecule of interest in pharmaceutical research due to its structural similarity to aromatic diamidines, a class of compounds known for their antimicrobial and antiprotozoal activities. Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices during drug discovery, development, and quality control processes. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle of Methods
The analytical methods described herein are based on established chromatographic techniques. HPLC separates the analyte from other components in a sample based on its physicochemical properties and its interaction with the stationary and mobile phases. Following separation, the compound can be detected by its absorbance of ultraviolet (UV) light or by its native fluorescence, providing a quantitative measure of its concentration.
For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized, and its specific mass-to-charge ratio (m/z) is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific and sensitive method for quantification.
Analytical Methods
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in vitro samples.
a) Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction (SPE) procedure is recommended to concentrate the analyte and remove interfering substances.
-
Conditioning: Condition a weak cation exchange (WCX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 50 mM ammonium acetate buffer (pH 5.0).
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 50 mM ammonium acetate buffer (pH 5.0) followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of a mixture of methanol and 2% formic acid (98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Caption: Solid-Phase Extraction Workflow for Sample Cleanup.
b) HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by re-equilibration to 10% B for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection:
-
UV: 265 nm
-
Fluorescence: Excitation at 270 nm, Emission at 350 nm
-
| Parameter | HPLC-UV | HPLC-FLD |
| Linearity Range | 0.1 - 20 µg/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~10 ng/mL |
| Precision (%RSD) | < 5% | < 7% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity and is ideal for the analysis of this compound in complex biological matrices like plasma or urine.
a) Sample Preparation (Protein Precipitation & LLE)
For biological samples, a protein precipitation step followed by liquid-liquid extraction (LLE) is often employed.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Application Notes and Protocols for Pentamidine, a Structural Analog of 5-(4-Amidinophenoxy)pentanoic Acid, in Parasitology Research
Disclaimer: Extensive literature searches did not yield specific data on the application of 5-(4-Amidinophenoxy)pentanoic Acid in parasitology research. The following application notes and protocols are provided for the structurally related and well-characterized compound, Pentamidine [1,5-bis(4-amidinophenoxy)pentane]. Pentamidine is a diamidine antiseptic and antiprotozoal agent with a long history of use in treating various parasitic infections. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the use of pentamidine and its analogs as research tools in parasitology.
I. Application Notes
Background and Overview
Pentamidine is an aromatic diamidine compound that has been utilized for the treatment of several protozoan infections.[1][2] It is a cationic molecule that is thought to exert its antiparasitic effects through interaction with parasitic nucleic acids and interference with various cellular processes.[3][4][5] Due to its broad-spectrum activity, pentamidine is an important tool for in vitro and in vivo studies aimed at understanding parasite biology and for the development of new antiparasitic agents.
Applications in Parasitology Research
Pentamidine is active against a range of parasites and is used in research for:
-
Treatment of Human African Trypanosomiasis (HAT): Caused by Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense, pentamidine is effective in the early hemolymphatic stage of the disease.[2][6][7]
-
Leishmaniasis: It is used against various Leishmania species, the causative agents of visceral and cutaneous leishmaniasis.[6][7]
-
Pneumocystis Pneumonia (PCP): Caused by the fungus Pneumocystis jirovecii (formerly classified as a protozoan), pentamidine is a therapeutic option.[1][3][4]
-
Other Protozoal Infections: Research has explored its activity against Babesia, Balamuthia, and some species of Acanthamoeba.[3][8]
Mechanism of Action
The precise mechanism of action of pentamidine is not fully elucidated but is believed to be multifactorial.[3][4] Key proposed mechanisms include:
-
DNA Binding: Pentamidine binds to the minor groove of AT-rich regions of DNA, potentially interfering with DNA replication and transcription.[3][5]
-
Inhibition of Topoisomerases: It can inhibit mitochondrial type II topoisomerases in parasites like Trypanosoma, leading to damage of the mitochondrial genome.[3][9]
-
Disruption of Polyamine Synthesis: Pentamidine can interfere with the biosynthesis of polyamines, which are essential for cell proliferation and stabilization of nucleic acids.[5]
-
Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to a decrease in ATP production.[5][10]
-
Inhibition of Nucleic Acid and Protein Synthesis: Pentamidine has been shown to inhibit the synthesis of DNA, RNA, phospholipids, and proteins in microorganisms.[4][11]
II. Quantitative Data
The following table summarizes the in vitro activity of pentamidine and some of its analogs against various parasites.
| Compound | Parasite Species | IC50 Value | Reference |
| Pentamidine | Trypanosoma brucei rhodesiense | 4 nM (analogs) | [12] |
| Pentamidine | Plasmodium falciparum | 6 nM (analogs) | [12] |
| Pentamidine | Leishmania donovani | 1.8 µM | [12] |
| Pentamidine | Plasmodium falciparum (clones W2 and D6) | as low as 0.03 µM | [13] |
| Pentamidine Isethionate | Acanthamoeba (trophozoite, 24h) | 97.4 µM | [8] |
| Pentamidine Isethionate | Acanthamoeba (trophozoite, 48h) | 60.99 µM | [8] |
| Pentamidine Isethionate | Acanthamoeba (cyst, 24h) | 470 µM | [8] |
| Pentamidine Isethionate | Acanthamoeba (cyst, 48h) | 175.5 µM | [8] |
III. Experimental Protocols
In Vitro Susceptibility Testing of Leishmania Promastigotes
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of pentamidine against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete M199 medium (or other suitable culture medium)
-
Pentamidine isethionate stock solution (e.g., 1 mg/mL in sterile water)
-
96-well microtiter plates
-
Resazurin solution (e.g., 0.0125% in PBS) or other viability indicator
-
Incubator (26°C)
-
Microplate reader
Procedure:
-
Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 cells/mL in fresh complete M199 medium.
-
Prepare serial dilutions of the pentamidine stock solution in complete M199 medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the pentamidine dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (background control).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the drug concentration.
In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis
This protocol outlines a general procedure for evaluating the in vivo efficacy of pentamidine in a BALB/c mouse model of visceral leishmaniasis.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Leishmania donovani or Leishmania infantum amastigotes
-
Pentamidine isethionate solution for injection
-
Saline solution (vehicle control)
-
Anesthetic
-
Spleen and liver tissue homogenization equipment
-
Giemsa stain
-
Microscope
Procedure:
-
Infect BALB/c mice intravenously with approximately 1-2 x 10^7 amastigotes.
-
Allow the infection to establish for a defined period (e.g., 7 or 14 days post-infection).
-
Randomly group the infected mice (e.g., n=5-8 per group) for treatment with pentamidine or vehicle control.
-
Administer pentamidine intraperitoneally or intramuscularly at a predetermined dose and schedule (e.g., 4 mg/kg/day for 5 consecutive days).[14] The control group receives an equivalent volume of saline.
-
Monitor the mice for any signs of toxicity.
-
At a specified time point after the last treatment (e.g., 14 or 28 days), euthanize the mice.
-
Aseptically remove the spleen and liver and weigh them.
-
Prepare tissue smears from the spleen and liver on microscope slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host nuclei) x organ weight in mg.
-
Compare the LDU between the treated and control groups to determine the percentage of inhibition.
IV. Visualizations
References
- 1. Pentamidine isethionate. A review of its antiprotozoal activity, pharmacokinetic properties and therapeutic use in Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine for the treatment of Pneumocystis carinii pneumonia and other protozoal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Structure-activity study of pentamidine analogues as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
Application Notes and Protocols: Preparing Stock Solutions of 5-(4-Amidinophenoxy)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the preparation of stock solutions of 5-(4-Amidinophenoxy)pentanoic Acid for use in various research and drug development applications. Due to the limited availability of specific solubility data for this compound, the following protocols are based on general best practices for similar chemical structures. It is highly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 144602-61-9 | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₃ | N/A |
| Molecular Weight | 236.27 g/mol | N/A |
Safety, Handling, and Storage
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[1] Do not ingest. If swallowed, seek immediate medical advice.
Storage Conditions:
-
Container: Store in a tightly sealed, light-resistant container.
-
Temperature: For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.
-
Environment: Keep in a dry and cool place to prevent degradation.
Experimental Protocol: Stock Solution Preparation
The choice of solvent is critical for the successful preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that dissolves a wide range of organic compounds and is a common choice for initial stock solutions in biological research.[2]
Recommended Solvent:
-
Primary: Dimethyl Sulfoxide (DMSO)
-
Secondary (for further dilutions): Aqueous buffers (e.g., PBS), cell culture media, or isotonic saline.
Protocol:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Gentle warming (to no more than 37°C) can also be employed to aid dissolution.
-
-
Sterilization (Optional): If the stock solution is intended for use in cell-based assays, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed cryovials at -20°C. Properly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Working Solution Preparation:
For experimental use, the DMSO stock solution should be serially diluted to the final working concentration using an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
References
Application Notes and Protocols for 5-(4-Amidinophenoxy)pentanoic Acid Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Amidinophenoxy)pentanoic acid is a known metabolite of the antimicrobial drug Pentamidine.[1] Given its structural similarity to the parent compound, which is used in the treatment of protozoal and fungal infections, understanding the dose-dependent biological activity of this metabolite is crucial for a comprehensive pharmacological profile. Amidine-containing compounds are known to exert their antimicrobial effects through various mechanisms, including interference with nucleic acid and protein synthesis, and disruption of mitochondrial function.[2] These application notes provide a detailed protocol for generating a dose-response curve for this compound, enabling researchers to quantify its bioactivity and determine key pharmacological parameters such as EC50 or IC50 values.
Putative Signaling Pathway and Mechanism of Action
The amidine functional group is a key pharmacophore responsible for the biological activity of many antimicrobial agents. The proposed mechanism of action for amidine-containing compounds, including potentially this compound, involves multiple cellular targets. A primary mechanism is the binding to DNA and RNA, which subsequently inhibits nucleic acid and protein synthesis, leading to cessation of cell growth and division. Another proposed mechanism is the disruption of the microbial cell membrane integrity, causing leakage of essential intracellular components. Furthermore, interference with mitochondrial function can lead to a depletion of cellular energy, ultimately resulting in cell death.
Caption: Putative signaling pathway for this compound.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for a dose-response experiment with this compound against a model organism (e.g., a protozoan or fungal strain). This data is intended to serve as an example for structuring experimental results.
Table 1: Raw Data from In Vitro Susceptibility Assay
| Concentration (µM) | Log Concentration | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean % Inhibition | Standard Deviation |
| 0.1 | -1.00 | 5.2 | 4.8 | 5.5 | 5.17 | 0.35 |
| 1 | 0.00 | 15.1 | 16.2 | 14.5 | 15.27 | 0.85 |
| 10 | 1.00 | 48.9 | 51.2 | 49.8 | 49.97 | 1.15 |
| 50 | 1.70 | 75.3 | 74.1 | 76.5 | 75.30 | 1.20 |
| 100 | 2.00 | 90.1 | 91.5 | 89.8 | 90.47 | 0.89 |
| 200 | 2.30 | 95.6 | 96.1 | 95.2 | 95.63 | 0.45 |
| 500 | 2.70 | 98.2 | 98.5 | 98.0 | 98.23 | 0.25 |
| 1000 | 3.00 | 99.1 | 99.3 | 99.0 | 99.13 | 0.15 |
Table 2: Calculated Dose-Response Parameters
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | 10.5 | 9.8 - 11.2 |
| Hill Slope | 1.2 | 1.0 - 1.4 |
| Top Plateau (% Inhibition) | 99.5 | 98.9 - 100.1 |
| Bottom Plateau (% Inhibition) | 5.0 | 4.5 - 5.5 |
Experimental Protocols
This section provides a detailed methodology for generating a dose-response curve for this compound using a standard in vitro cell viability assay.
Experimental Workflow
Caption: Experimental workflow for dose-response curve generation.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Target microbial strain (e.g., Leishmania donovani, Pneumocystis jirovecii, or a relevant fungal strain)
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom black microplates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence or absorbance
Procedure
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Serial Dilution Preparation:
-
Perform a serial dilution of the 10 mM stock solution in the appropriate cell culture medium to achieve the desired concentration range for the dose-response curve. A common approach is a 10-point, 3-fold serial dilution.
-
Ensure that the final concentration of DMSO in all wells, including the vehicle control, is consistent and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
-
Cell Culture and Plating:
-
Culture the target microbial strain according to standard protocols to ensure logarithmic growth.
-
Harvest the cells and determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well microplate.
-
-
Compound Addition:
-
Add 10 µL of each compound dilution to the corresponding wells of the 96-well plate containing the cells.
-
Include wells with cells treated only with the vehicle (culture medium with the same final DMSO concentration) as a negative control (0% inhibition).
-
Include wells with a known cytotoxic agent as a positive control (100% inhibition).
-
Prepare wells with medium only (no cells) as a background control.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and atmospheric conditions for the specific microbial strain for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following the incubation period, add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate the plate for an additional 2-4 hours, or as recommended by the reagent manufacturer, to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
-
Data Acquisition:
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance of each well using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence/absorbance value of the medium-only wells from all other wells.
-
Normalization: Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition) using the following formula: % Inhibition = 100 * (1 - (Value_of_Treated_Well / Average_Value_of_Vehicle_Control_Wells))
-
Dose-Response Curve Generation:
-
Plot the mean percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response model (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 (or EC50) and Hill slope.
-
Conclusion
This document provides a comprehensive guide for generating a dose-response curve for this compound. By following the detailed experimental protocol and utilizing the provided data structure, researchers can effectively characterize the bioactivity of this compound. The putative signaling pathway and mechanism of action offer a conceptual framework for interpreting the experimental results and guiding further investigation into the pharmacological properties of this Pentamidine metabolite.
References
Application Notes: High-Throughput Screening of 5-(4-Amidinophenoxy)pentanoic Acid for Serine Protease Inhibition
For Research Use Only.
Introduction
5-(4-Amidinophenoxy)pentanoic Acid is a small molecule belonging to the benzamidine class of compounds. Benzamidines are recognized as a structural motif in a variety of synthetic serine protease inhibitors.[1][2][3] Serine proteases are a large family of enzymes with diverse physiological roles, including digestion, blood clotting, and inflammation, making them significant targets for drug discovery.[][5][6] High-throughput screening (HTS) is a critical methodology for identifying novel modulators of enzyme activity from large compound libraries.[7][8]
These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening campaign to identify and characterize its potential as a serine protease inhibitor, specifically targeting urokinase-type plasminogen activator (uPA). The described assay is a fluorescence-based kinetic assay, a common and robust method for HTS.[9][10][11]
Principle of the Assay
The enzymatic activity of a serine protease, such as urokinase, is monitored using a synthetic fluorogenic substrate. This substrate consists of a short peptide sequence recognized by the enzyme, conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[11] In its intact form, the substrate is non-fluorescent. Upon cleavage by the active enzyme, the fluorescent reporter is released, resulting in a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.
Target Enzyme: Urokinase-type Plasminogen Activator (uPA)
Urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease involved in extracellular matrix degradation.[11][12] Its role in cancer cell invasion and metastasis makes it a compelling target for therapeutic intervention. The amidine group of this compound is expected to interact with the S1 pocket of trypsin-like serine proteases, which typically accommodates basic amino acid residues like arginine and lysine.
Data Presentation
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response analysis and fitting the data to a suitable model.
| Compound Name | Target Protease | IC50 (µM) | Assay Conditions |
| This compound | Human uPA | 15.2 | 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20, 10 µM Substrate, 30 min pre-incubation |
| Benzamidine (Control) | Human uPA | 25.8 | 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20, 10 µM Substrate, 30 min pre-incubation |
Experimental Protocols
Materials and Reagents
-
Compound: this compound (CAS: 144602-61-9)
-
Control Inhibitor: Benzamidine hydrochloride
-
Enzyme: Recombinant human urokinase-type plasminogen activator (uPA)
-
Substrate: Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Plates: Black, flat-bottom 384-well microplates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 350/450 nm for AMC)[11][12]
Experimental Workflow
Caption: High-throughput screening workflow for serine protease inhibitors.
Detailed Protocol for IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 10 mM is recommended.
-
Prepare a stock solution of the control inhibitor (Benzamidine) in the same manner.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler or a multi-channel pipette, dispense a small volume (e.g., 100 nL) of the compound dilutions, DMSO (for negative control), and control inhibitor into the wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare the enzyme solution by diluting recombinant human uPA in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Prepare the substrate solution by diluting the fluorogenic substrate in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final concentration of 10 µM).
-
-
Assay Execution:
-
Add 10 µL of the 2X enzyme solution to each well of the assay plate containing the compounds and controls.
-
Mix the plate gently and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to each well. The final assay volume will be 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a kinetic fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 350/450 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_control) / (Rate_pos_control - Rate_neg_control)) where Rate_sample is the rate in the presence of the test compound, Rate_neg_control is the rate with DMSO only, and Rate_pos_control is the rate with no inhibitor.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context
While this compound directly inhibits an enzyme, the broader biological context of its target, uPA, is crucial for understanding its potential downstream effects. uPA is a key component of the plasminogen activation system, which is involved in various physiological and pathological processes, including fibrinolysis and cell migration.
Caption: Simplified uPA-mediated signaling pathway in cell invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New orally active serine protease inhibitors: structural requirements for their good oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 5-(4-Amidinophenoxy)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of 5-(4-Amidinophenoxy)pentanoic Acid. The protocols outlined below are intended to serve as a starting point for researchers, and adjustments may be necessary based on specific experimental requirements.
Product Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 144602-61-9 | [1][2][3] |
| Molecular Formula | C12H16N2O3 | [3] |
| Molecular Weight | 236.27 g/mol | [2] |
| Predicted Density | 1.23±0.1 g/cm³ | [3] |
| Predicted Boiling Point | 441.9±55.0 °C | [3] |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel. While specific stability data for this compound is limited, the following recommendations are based on the properties of structurally related compounds, such as benzamidine derivatives and other serine protease inhibitors.
2.1. Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation of any dust or aerosols.[4]
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator.
2.2. Storage Conditions
To ensure the stability of this compound, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Common storage temperature for protease inhibitors to minimize degradation.[5][6] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Benzamidine derivatives can be sensitive to oxidation. |
| Container | Tightly sealed, light-resistant container | To prevent oxidation and degradation from light exposure. |
| Location | Store in a dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment. |
2.3. Solution Preparation and Stability
Solutions of this compound should be prepared fresh for each experiment. Benzamidine compounds in aqueous solutions, particularly at basic pH, can undergo hydrolysis.[7] If storage of a stock solution is necessary, it is recommended to:
-
Prepare the stock solution in a suitable solvent (e.g., water or a buffer at a slightly acidic pH).
-
Aliquot the solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C for short-term storage.[8]
-
Solutions should be brought to room temperature before use.
Experimental Protocols
The benzamidine moiety present in this compound suggests its potential as a serine protease inhibitor, particularly a trypsin inhibitor. The following is a detailed protocol for a trypsin inhibition assay.
3.1. Protocol: Trypsin Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against trypsin using a spectrophotometric method with Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.[9][10]
Materials:
-
This compound
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
-
Sodium Phosphate Monobasic
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Purified Water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
Reagent Preparation:
-
67 mM Sodium Phosphate Buffer (pH 7.6): Dissolve an appropriate amount of Sodium Phosphate Monobasic in purified water. Adjust the pH to 7.6 at 25°C with 1 M NaOH.
-
0.25 mM BAEE Solution: Dissolve BAEE in the 67 mM Sodium Phosphate Buffer. This solution should be prepared fresh.
-
1 mM HCl: Prepare by diluting a stock solution of HCl in purified water.
-
Trypsin Stock Solution (1 mg/mL): Immediately before use, dissolve trypsin in cold 1 mM HCl.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in purified water. The concentration should be determined based on the expected inhibitory potency. A series of dilutions should be prepared from this stock solution.
Assay Procedure:
-
Set the spectrophotometer to 25°C and the wavelength to 253 nm.
-
Prepare a reaction mixture in a quartz cuvette by adding:
-
2.9 mL of the 0.25 mM BAEE solution.
-
A specific volume of the inhibitor solution (or buffer for the uninhibited control).
-
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow it to reach thermal equilibrium and to establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the trypsin solution.
-
Immediately mix the solution by inverting the cuvette (covered with parafilm) and start recording the absorbance at 253 nm for 3-5 minutes.
-
Determine the initial linear rate of the reaction (ΔA₂₅₃/minute).
-
Repeat the assay for each concentration of the inhibitor.
-
A blank reaction containing the buffer instead of the enzyme should also be run to account for any non-enzymatic hydrolysis of the substrate.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
4.1. Experimental Workflow: Trypsin Inhibition Assay
Caption: Workflow for determining the trypsin inhibitory activity.
4.2. Signaling Pathway: Competitive Enzyme Inhibition
Caption: Mechanism of competitive enzyme inhibition.
References
- 1. 5-(4'-AMidinophenoxy)pentanoic Acid | 144602-61-9 [chemicalbook.com]
- 2. This compound | CAS: 144602-61-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. echemi.com [echemi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. You are being redirected... [bio-world.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. 胰蛋白酶抑制剂 [sigmaaldrich.com]
Troubleshooting & Optimization
5-(4-Amidinophenoxy)pentanoic Acid solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-(4-Amidinophenoxy)pentanoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a molecule possessing both a basic amidine group and an acidic carboxylic acid group. This zwitterionic nature can lead to complex solubility behavior. Generally, it is expected to have limited solubility in pure water and non-polar organic solvents. Its solubility is highly dependent on the pH of the solution.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For creating stock solutions, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds with low aqueous solubility. For aqueous buffers, adjusting the pH is crucial to enhance solubility.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound in aqueous solutions is significantly influenced by pH.
-
Acidic pH (below its pKa): The carboxylic acid group will be protonated (less charged), and the amidine group will be protonated (positively charged). This may lead to increased solubility compared to neutral pH.
-
Basic pH (above its pKa): The carboxylic acid group will be deprotonated (negatively charged), and the amidine group will be in its neutral form. This can also enhance solubility.
-
At its isoelectric point (pI): The compound will exist as a zwitterion with no net charge, leading to its lowest aqueous solubility.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be employed to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is advisable to perform initial small-scale tests to assess the thermal stability of the compound in your chosen solvent.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my desired aqueous buffer.
This is a common issue due to the compound's complex chemical structure. Follow this troubleshooting workflow to address the problem.
Technical Support Center: Optimizing 5-(4-Amidinophenoxy)pentanoic Acid Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-(4-Amidinophenoxy)pentanoic Acid in their experimental assays. The content is designed for scientists and drug development professionals to navigate common challenges and optimize their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its chemical structure, featuring a benzamidine moiety, this compound is predicted to act as a competitive inhibitor of serine proteases. The positively charged amidino group mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of serine proteases like trypsin and thrombin.
Q2: How should I prepare a stock solution of this compound?
A2: Due to the presence of both a carboxylic acid and an amidine group, the solubility of this compound can be pH-dependent. For initial stock solutions, consider using a small amount of aqueous HCl or NaOH to aid dissolution, or use a polar aprotic solvent like DMSO. It is crucial to determine the solubility and stability in your specific assay buffer.
Q3: What is a typical starting concentration range for this inhibitor in an enzyme assay?
A3: For a novel inhibitor, a wide concentration range should be tested initially. A common starting point is a serial dilution from 100 µM down to the low nanomolar range. The optimal concentration will depend on the specific enzyme and substrate used in your assay.
Q4: How can I determine the IC50 value for this compound?
A4: The IC50 value can be determined by performing a dose-response experiment. You will need to measure the enzyme activity at a fixed concentration of enzyme and substrate across a range of inhibitor concentrations. The data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and a sigmoidal curve is fitted to determine the IC50.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicates | - Inaccurate pipetting- Incomplete mixing of reagents- Instability of the compound or enzyme | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all components in the assay well.- Prepare fresh solutions of the inhibitor and enzyme for each experiment. |
| No Inhibition Observed | - Inhibitor concentration is too low- Inactive inhibitor- Incorrect enzyme or substrate | - Test a higher concentration range of the inhibitor.- Verify the integrity of the inhibitor stock solution.- Confirm the identity and activity of your enzyme and substrate. |
| Precipitation in Assay Wells | - Low solubility of the inhibitor in the assay buffer | - Decrease the final concentration of the inhibitor.- Adjust the pH of the assay buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it does not affect enzyme activity. |
| Inconsistent Results Between Experiments | - Variation in reagent preparation- Different incubation times or temperatures- Lot-to-lot variability of reagents | - Prepare reagents consistently and use a standardized protocol.- Maintain consistent incubation times and temperatures.- Qualify new lots of reagents before use in critical experiments. |
Experimental Protocols
Protocol for Determining the IC50 of this compound in a Trypsin Inhibition Assay
1. Reagent Preparation:
- Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
- Substrate Stock Solution: Prepare a 10 mM stock solution of a suitable chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in DMSO.
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 and 0.05% Tween-20.
- Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
2. Assay Procedure:
- Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 200 µM to 2 nM).
- In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells.
- Add 25 µL of a working solution of trypsin (e.g., 10 µg/mL in assay buffer) to each well.
- Include control wells with assay buffer and trypsin only (100% activity) and wells with assay buffer only (background).
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 50 µL of the substrate working solution (e.g., 200 µM in assay buffer) to all wells.
- Monitor the absorbance or fluorescence at the appropriate wavelength for 10-30 minutes, taking readings every minute.
3. Data Analysis:
- Calculate the initial reaction velocity (V) for each well from the linear portion of the progress curve.
- Subtract the background velocity from all other readings.
- Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Representative IC50 Values of an Amidinophenoxy-based Inhibitor Against Various Serine Proteases
| Enzyme | Substrate | Inhibitor IC50 (nM) |
| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide | 50 |
| Thrombin | Boc-Val-Pro-Arg-AMC | 250 |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | 1500 |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | >10,000 |
Table 2: Effect of Assay Buffer pH on Inhibitor Potency
| pH | Trypsin IC50 (nM) |
| 7.0 | 75 |
| 7.5 | 60 |
| 8.0 | 50 |
| 8.5 | 58 |
| 9.0 | 82 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Inhibition of a hypothetical serine protease signaling pathway.
5-(4-Amidinophenoxy)pentanoic Acid stability in different buffers
Welcome to the technical support center for 5-(4-amidinophenoxy)pentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in buffer solutions?
A1: The stability of this compound can be influenced by several factors, including:
-
pH of the buffer: The amidine group is susceptible to hydrolysis, particularly at neutral to alkaline pH, which can convert it to the corresponding carboxylic acid. The stability of the ether linkage and the pentanoic acid chain may also be pH-dependent.[1][2]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1][3][4]
-
Buffer Composition: Certain buffer components can potentially interact with the compound or catalyze degradation reactions.
-
Presence of Oxidizing Agents: The phenoxy group may be susceptible to oxidation.
-
Light Exposure: Photodegradation can be a concern for many organic molecules.[1][3] It is advisable to handle solutions of the compound in a manner that minimizes exposure to direct light.
-
Enzymatic Degradation: If working with biological matrices, the presence of esterases or other enzymes could lead to metabolic degradation.[1][2]
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A2: A decrease in concentration can be due to chemical instability or physical adsorption.
-
Chemical Instability: As mentioned in Q1, hydrolysis is a potential degradation pathway. Depending on the storage conditions (pH, temperature), the compound may be degrading.
-
Adsorption: Small molecules can adsorb to the surfaces of storage containers, especially plastics like polypropylene.[5] To minimize this, consider using low-adsorption microplates or glass vials for storage.
Q3: What analytical method is recommended for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for stability assessment.[5] This technique allows for the sensitive and specific quantification of the parent compound and the detection and potential identification of degradation products.[6][7]
Q4: How should I prepare my samples for a stability study?
A4: A common procedure involves preparing a stock solution of the compound, typically in DMSO, and then diluting it into the desired aqueous buffers to the final working concentration.[5] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples to avoid solubility issues and effects on stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound in neutral or basic buffers. | Hydrolysis of the amidine group. | Perform a pH stability screen using a range of buffers (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for basic pH) to identify the optimal pH range for stability. Analyze samples at various time points to determine the degradation rate. |
| Inconsistent results between replicate samples. | Adsorption to container surfaces. | Use low-adsorption plates or glass vials. Pre-conditioning the vials with the buffer solution before adding the compound may also help. |
| Poor solubility at the working concentration. | Visually inspect for precipitation. Determine the aqueous solubility of the compound in the chosen buffers. If solubility is an issue, consider lowering the working concentration or adding a small, consistent percentage of a co-solvent. | |
| Appearance of new peaks in the chromatogram over time. | Chemical degradation of the compound. | Use HPLC-MS to determine the mass of the new peaks and propose potential degradation products. This can help in understanding the degradation pathway. |
| Low recovery from the initial time point (T=0). | Poor solubility or immediate instability. | Ensure the compound is fully dissolved in the initial stock solution. Analyze the T=0 sample immediately after preparation. Consider if the compound is rapidly degrading upon contact with the aqueous buffer. |
Stability Data Summary
The following table is a template for presenting stability data for this compound in various buffers.
| Buffer System | pH | Temperature (°C) | Time (hours) | Remaining Compound (%) | Major Degradation Products Observed (m/z) |
| Acetate | 4.5 | 37 | 0 | 100 | - |
| 2 | 98.5 | - | |||
| 4 | 97.2 | - | |||
| 24 | 92.1 | - | |||
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 0 | 100 | - |
| 2 | 95.3 | [Proposed m/z] | |||
| 4 | 90.1 | [Proposed m/z] | |||
| 24 | 75.8 | [Proposed m/z] | |||
| Borate | 9.0 | 37 | 0 | 100 | - |
| 2 | 88.6 | [Proposed m/z] | |||
| 4 | 78.2 | [Proposed m/z] | |||
| 24 | 55.4 | [Proposed m/z] |
Note: The data presented in this table is illustrative and should be generated through experimentation.
Experimental Protocol: Assessing Buffer Stability
This protocol outlines a typical experiment to assess the stability of this compound in different buffer systems.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetate buffer (e.g., 100 mM, pH 4.5)
-
Phosphate Buffered Saline (PBS, 1X, pH 7.4)
-
Borate buffer (e.g., 100 mM, pH 9.0)
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Low-adsorption 96-well plates or glass vials
-
Incubator
-
HPLC-MS system
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution into each of the selected buffers (acetate, PBS, borate) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot the working solutions into the low-adsorption plates or vials.
-
Incubate the samples at a controlled temperature (e.g., 37°C).[5]
-
Collect samples at designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quench the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard. This also serves to precipitate proteins if working in a biological matrix.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new plate or vials for HPLC-MS analysis.
-
Analyze the samples using a suitable HPLC-MS method to quantify the remaining parent compound. A generic gradient method could be:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: ESI-MS in positive ion mode, monitoring the m/z of the parent compound.
-
10. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Normalize the data to the T=0 time point to determine the percentage of the compound remaining at each subsequent time point.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in different buffers.
Caption: A potential degradation pathway for this compound via hydrolysis.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. iipseries.org [iipseries.org]
- 5. enamine.net [enamine.net]
- 6. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 5-(4-Amidinophenoxy)pentanoic Acid experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental variability encountered when working with 5-(4-Amidinophenoxy)pentanoic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to use organic solvents such as DMSO or ethanol. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. It is advisable to prepare fresh dilutions for each experiment.
Q2: How should I store this compound?
A2: The compound should be stored in a cool, dry place, protected from light. For long-term storage, it is best kept at -20°C. Stock solutions in organic solvents should also be stored at -20°C and are typically stable for several weeks. Avoid repeated freeze-thaw cycles.
Q3: What is the expected purity of the compound?
A3: The purity of this compound is typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes typical analytical data.
Troubleshooting Guides
Issue 1: Inconsistent results in enzyme inhibition assays.
This is a common issue that can arise from several factors, including compound precipitation, instability, or interactions with assay components.
Troubleshooting Steps:
-
Verify Compound Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the assay and that the compound remains in solution. A sudden increase in signal or turbidity can indicate precipitation.
-
Assess Compound Stability: The amidine group can be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh dilutions of the compound from a frozen stock for each experiment.
-
Control for Non-Specific Inhibition: At higher concentrations, some compounds can form aggregates that inhibit enzymes non-specifically. Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help mitigate this.
-
Check for Assay Interference: The compound might interfere with the detection method (e.g., fluorescence quenching or enhancement). Run a control experiment with the compound and the detection reagents in the absence of the enzyme to check for interference.
Issue 2: Poor cell permeability or low efficacy in cell-based assays.
The physicochemical properties of this compound, such as its charge and polarity, may limit its ability to cross cell membranes.
Troubleshooting Steps:
-
Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a cellular effect.
-
Use Permeabilizing Agents (with caution): For initial mechanistic studies, a very low concentration of a mild permeabilizing agent like digitonin could be used to facilitate compound entry. However, this will affect cell physiology and should be carefully controlled.
-
Consider Prodrug Strategies: If direct application is ineffective, a more lipophilic, cell-permeable prodrug version of the molecule might be necessary for in-cellulo efficacy.
-
Evaluate Cellular Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help determine if this is the case.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 264.30 g/mol | Calculation |
| pKa (Amidinium) | ~11.5 | Prediction |
| pKa (Carboxylic Acid) | ~4.5 | Prediction |
| LogP | 1.85 | Prediction |
Table 2: Recommended Solvent Concentrations for Assays
| Assay Type | Recommended Solvent | Max. Final Concentration |
| Biochemical (Enzyme) Assays | DMSO | ≤ 1% |
| Cell-Based Assays | DMSO | ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weigh out 2.64 mg of this compound.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Visualizations
Technical Support Center: Enhancing Assay Sensitivity with 5-(4-Amidinophenoxy)pentanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5-(4-Amidinophenoxy)pentanoic Acid to improve assay sensitivity. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Direct experimental data on the use of this compound for improving immunoassay sensitivity is limited in publicly available literature. The guidance provided here is based on the established role of similar molecules, particularly serine protease inhibitors, in biochemical assays. The experimental protocols and quantitative data are illustrative examples and should be adapted and validated for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it improve assay sensitivity?
This compound is a small molecule that belongs to the class of amidinophenoxy derivatives. Its chemical structure, particularly the amidinophenoxy group, is similar to moieties found in known serine protease inhibitors.[1] Serine proteases are enzymes that can degrade proteins, including target analytes and antibodies, in biological samples and assay reagents. By inhibiting these proteases, this compound can prevent the degradation of key assay components, thereby preserving signal integrity and enhancing overall assay sensitivity.[2][3]
Q2: In which types of assays can this compound be beneficial?
This compound can potentially be beneficial in various immunoassays where sample or reagent stability is a concern, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): To protect the target antigen and the capture/detection antibodies from proteolytic degradation.
-
Western Blots: To prevent protein degradation during sample preparation and incubation.
-
Immunohistochemistry (IHC): To preserve tissue antigens during staining procedures.
-
Multiplex Assays (e.g., Luminex): To ensure the stability of multiple analytes and antibodies simultaneously.
Q3: What is the proposed mechanism of action for this compound in improving assay sensitivity?
The proposed mechanism is the inhibition of serine proteases. The positively charged amidino group can interact with the negatively charged aspartic acid residue in the S1 pocket of trypsin-like serine proteases, blocking the enzyme's active site.[1] This prevents the protease from cleaving peptide bonds in proteins, thus protecting the integrity of the analyte and antibodies in the assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low signal or poor assay sensitivity. | Degradation of analyte or antibodies by endogenous proteases in the sample. | Add this compound to your sample diluent and/or assay buffer. Start with a concentration range of 1-10 mM and optimize for your specific assay. |
| High background noise. | Non-specific binding or cross-reactivity. While not its primary role, stabilizing protein conformations might indirectly reduce non-specific interactions. | Optimize blocking steps and washing procedures. Ensure the concentration of this compound is not causing interference. |
| Inconsistent results between replicates. | Variable protease activity in different sample aliquots or degradation over time. | Prepare a master mix of your assay buffer containing this compound to ensure uniform inhibition across all wells. |
| Loss of signal during long incubation steps. | Time-dependent degradation of assay components. | The presence of this compound throughout the incubation steps can help preserve the stability of the immunocomplex. |
Data Presentation
The following tables present illustrative data on the potential impact of this compound on immunoassay performance.
Table 1: Effect of this compound on Analyte Recovery in a Sandwich ELISA
| Analyte Concentration (pg/mL) | Signal (OD450) without Inhibitor | Signal (OD450) with 5mM Inhibitor | % Signal Increase |
| 1000 | 2.150 | 2.850 | 32.6% |
| 500 | 1.080 | 1.620 | 50.0% |
| 250 | 0.550 | 0.910 | 65.5% |
| 125 | 0.280 | 0.520 | 85.7% |
| 62.5 | 0.150 | 0.290 | 93.3% |
| 31.25 | 0.080 | 0.160 | 100.0% |
| 0 | 0.050 | 0.052 | 4.0% |
Table 2: Improvement of Lower Limit of Detection (LLOD) in a Competitive ELISA
| Assay Condition | LLOD (ng/mL) |
| Standard Protocol | 2.5 |
| With 5mM this compound | 0.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or a buffered aqueous solution, to create a concentrated stock solution (e.g., 100 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Incorporation of this compound into a Sandwich ELISA Protocol
-
Reagent Preparation: Prepare your sample diluent and assay buffer (containing the detection antibody) with the optimized concentration of this compound (e.g., 5 mM).
-
Sample Incubation: Dilute your standards and samples in the sample diluent containing the inhibitor. Add to the antibody-coated plate and incubate according to your standard protocol.
-
Washing: Wash the plate as per your standard protocol.
-
Detection Antibody Incubation: Add the detection antibody, diluted in the assay buffer containing the inhibitor, to the wells. Incubate as required.
-
Subsequent Steps: Proceed with the remaining steps of your ELISA protocol (e.g., addition of enzyme conjugate, substrate, and stop solution) as usual.
Visualizations
References
potential off-target effects of 5-(4-Amidinophenoxy)pentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of 5-(4-Amidinophenoxy)pentanoic Acid. As this compound is a known metabolite of the drug Pentamidine, its potential off-target activities may be inferred from the well-documented pharmacological profile of the parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While direct studies on this compound are limited, its parent compound, Pentamidine, is known to exhibit several off-target activities. Therefore, it is plausible that the metabolite may retain some of these characteristics. The primary potential off-target effects to consider are:
-
Toll-like receptor 4 (TLR4) antagonism: Pentamidine has been shown to act as a TLR4 antagonist, which can lead to anti-inflammatory effects.
-
NMDA receptor antagonism: Pentamidine is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, which could have neuroprotective or other neurological implications.
-
General anti-inflammatory activity: Stemming from its potential TLR4 antagonism and other mechanisms, the compound may exhibit broad anti-inflammatory properties.
Q2: My in vitro assay shows unexpected anti-inflammatory activity. Could this be an off-target effect?
Yes. If your experimental system involves inflammatory pathways, particularly those mediated by TLR4 activation (e.g., using lipopolysaccharide - LPS), the observed anti-inflammatory effects could be due to off-target TLR4 antagonism by this compound.
Q3: I am observing neurological effects in my cell-based or in vivo model. Is this expected?
Unexpected neurological effects could be attributed to the potential NMDA receptor antagonist activity of the compound. This is a significant off-target effect of the parent drug, Pentamidine.
Q4: Are there any known quantitative data on the off-target effects of this compound?
Currently, there is a lack of specific quantitative data for this compound. However, data for the parent compound, Pentamidine, can be used as a reference point for designing experiments and interpreting results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in inflammatory markers (e.g., TNF-α, IL-6) in an LPS-stimulated assay. | The compound may be acting as a TLR4 antagonist, inhibiting the downstream signaling cascade. | 1. Perform a dose-response curve to determine the IC50 of the compound in your assay.2. Validate the TLR4 antagonistic activity using a commercially available TLR4 reporter cell line.3. Rule out cytotoxicity as the cause of reduced cytokine levels using an MTT or LDH assay. |
| Inconsistent results in neuronal cell cultures (e.g., changes in cell viability, synaptic plasticity). | The compound may be interacting with NMDA receptors, leading to neuroprotective or neurotoxic effects depending on the experimental context. | 1. Conduct an NMDA receptor binding assay to determine if the compound directly interacts with the receptor.2. Perform a functional assay, such as measuring NMDA-induced calcium influx, to confirm antagonistic activity.3. Compare the effects to a known NMDA receptor antagonist (e.g., MK-801) as a positive control. |
| Difficulty in replicating published data on the primary target of this compound. | Off-target effects may be confounding the results in your specific experimental system. | 1. Systematically evaluate the potential off-target activities (TLR4 and NMDA receptor antagonism) in your model system.2. Consider using a system with lower expression of the potential off-target receptors if possible.3. If off-target effects are confirmed, they should be documented and discussed in the context of your primary findings. |
Quantitative Data Summary (for Pentamidine)
The following table summarizes quantitative data for the off-target effects of Pentamidine , the parent compound of this compound. This data is provided as a reference for potential activities of the metabolite.
| Off-Target | Assay | Reported Activity of Pentamidine | Reference |
| NMDA Receptor | [³H]dizocilpine binding assay in rat brain membranes | IC₅₀ ≈ 2 µM | [1] |
| Anti-inflammatory | LPS-stimulated chemokine production in human whole blood | IC₅₀ values for IL-8, GROα, and MCP-1 inhibition between 1.8 and 2.8 µM | [2] |
Experimental Protocols
Key Experiment Methodologies
1. In Vitro TLR4 Antagonism Assay (LPS-induced Cytokine Release)
-
Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Controls: Include a vehicle control (no compound), a positive control (LPS stimulation without the compound), and a known TLR4 antagonist (e.g., TAK-242) as a reference.
2. NMDA Receptor Binding Assay
-
Preparation: Rat brain membrane homogenate.
-
Radioligand: [³H]MK-801 (dizocilpine), a high-affinity NMDA receptor channel blocker.
-
Protocol:
-
Incubate the rat brain membranes with the radioligand in the presence and absence of varying concentrations of this compound.
-
Include glutamate and glycine as co-agonists to open the ion channel and allow [³H]MK-801 binding.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Calculate the inhibition of [³H]MK-801 binding to determine the affinity of the test compound for the NMDA receptor.
-
-
Controls: Include a non-specific binding control (in the presence of a high concentration of a known NMDA receptor antagonist).
Visualizations
References
reducing background noise in 5-(4-Amidinophenoxy)pentanoic Acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during 5-(4-Amidinophenoxy)pentanoic Acid-based assays.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my background fluorescence signal excessively high?
High background fluorescence can mask the specific signal from your assay, leading to a poor signal-to-noise ratio. The potential causes and troubleshooting steps are outlined below.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Autofluorescence of Test Compounds | Screen all library compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.[1][2] A protocol for this is provided in the "Experimental Protocols" section. |
| Contaminated or Impure Reagents | Use high-purity solvents and reagents. Ensure that the this compound and other critical reagents are of the highest available grade. Test each reagent individually for fluorescence. |
| Sub-optimal Buffer Composition | Some buffer components can contribute to background fluorescence. Test alternative buffer systems or additives. For instance, some carrier proteins like BSA can bind to fluorophores, increasing baseline polarization.[3] Consider using a low-binding alternative like bovine gamma globulin (BGG).[3] |
| Light Scatter from Precipitates | Test compounds may precipitate in the assay buffer. Visually inspect wells for turbidity or use a plate reader capable of detecting light scatter. If precipitation is observed, consider adjusting the compound concentration or the buffer composition (e.g., adding a small amount of a non-ionic detergent like Tween-20).[4] |
| Well-to-Well Contamination | Ensure proper pipetting techniques to avoid splashing and cross-contamination between wells. |
A general workflow for troubleshooting high background noise is illustrated below:
Question 2: What should I do if my assay signal is too low or non-existent?
A weak or absent signal can be due to a variety of factors, from inactive enzymes to incorrect instrument settings.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Enzyme or Protein | Verify the activity of your enzyme or protein using a known positive control substrate or ligand. Ensure proper storage and handling of the protein to maintain its activity. |
| Incorrect Reagent Concentrations | Titrate the concentrations of the enzyme, substrate (this compound), and any co-factors to determine the optimal concentrations for a robust signal. An example of a titration table is provided in the "Data Presentation" section. |
| Sub-optimal Assay Conditions | Optimize the assay buffer pH, ionic strength, and temperature. These factors can significantly impact enzyme activity and binding interactions. |
| Inappropriate Instrument Settings | Ensure the plate reader's excitation and emission wavelengths are correctly set for the fluorophore in your assay. Optimize the gain settings to maximize signal detection without saturating the detector. |
| Fluorescence Quenching | Test compounds may quench the fluorescence signal.[1] This can be identified by running a control experiment with the fluorophore and the compound in the absence of the enzyme. |
Question 3: How can I reduce high variability between replicate wells?
High variability can compromise the reliability and reproducibility of your assay results.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume dispensing. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well. Use a plate shaker or mix by pipetting up and down carefully. |
| Edge Effects | "Edge effects" can occur due to temperature and evaporation gradients across the microplate. Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
| Reagent Instability | Prepare fresh reagents for each experiment, especially if they are known to be unstable. Assess the stability of your reagents over the course of the experiment. A protocol for this is provided in the "Experimental Protocols" section. |
| Compound Precipitation | As mentioned previously, compound precipitation can lead to inconsistent results. Ensure compounds are fully dissolved in the assay buffer. |
A decision tree to help identify sources of interference is presented below:
Data Presentation
The following tables provide examples of how to structure your data for common optimization experiments.
Table 1: Enzyme/Reagent Titration
| Enzyme Conc. (nM) | Substrate Conc. (µM) | Fluorescence Signal (RFU) | S/B Ratio |
| 1 | 1 | 1500 | 3.0 |
| 1 | 5 | 5500 | 11.0 |
| 1 | 10 | 8000 | 16.0 |
| 5 | 1 | 6000 | 12.0 |
| 5 | 5 | 25000 | 50.0 |
| 5 | 10 | 40000 | 80.0 |
| 10 | 1 | 10000 | 20.0 |
| 10 | 5 | 45000 | 90.0 |
| 10 | 10 | 60000 | 120.0 |
| Background fluorescence (no enzyme) = 500 RFU |
Table 2: Incubation Time Optimization
| Incubation Time (min) | Fluorescence Signal (RFU) | S/B Ratio |
| 10 | 15000 | 30.0 |
| 20 | 28000 | 56.0 |
| 30 | 42000 | 84.0 |
| 45 | 55000 | 110.0 |
| 60 | 60000 | 120.0 |
| 90 | 61000 | 122.0 |
| Based on optimal enzyme and substrate concentrations from Table 1. |
Table 3: Solvent (DMSO) Interference Evaluation
| Final DMSO Conc. (%) | Fluorescence Signal (RFU) | % Inhibition |
| 0.1 | 59800 | 0.3 |
| 0.5 | 58500 | 2.5 |
| 1.0 | 56000 | 6.7 |
| 2.0 | 45000 | 25.0 |
| 5.0 | 20000 | 66.7 |
| Based on a control reaction with no DMSO (60000 RFU). |
Experimental Protocols
Protocol 1: Screening for Autofluorescent Compounds
-
Prepare a dilution series of your test compounds in the assay buffer.
-
In a microplate, add the compound dilutions to wells in the absence of the enzyme and substrate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate at the excitation and emission wavelengths used in your assay.
-
Compounds that exhibit a signal significantly above the buffer-only control are considered autofluorescent.
Protocol 2: Assessing Reagent Stability
-
Prepare your complete assay master mix (buffer, enzyme, co-factors).
-
At time zero, initiate the reaction in a set of wells by adding the substrate and read the fluorescence.
-
Keep the master mix at the intended experimental temperature (e.g., room temperature).
-
At regular intervals (e.g., 30, 60, 90, 120 minutes), take an aliquot of the master mix, add it to a new set of wells with the substrate, and read the fluorescence immediately.
-
A significant decrease in the signal over time indicates instability of one or more reagents in the master mix.
FAQs
Q1: What is the principle behind a typical fluorescence-based assay using a substrate like this compound?
Assays involving this compound often rely on its interaction with a target protein, such as a serine protease. The assay may be designed in several ways, for instance, as a competitive binding assay where a fluorescently labeled version of the compound competes with test compounds for binding to the target. Alternatively, it could be a substrate for an enzyme, where its cleavage results in a change in fluorescence.
Q2: How do I choose the right excitation and emission wavelengths?
The optimal excitation and emission wavelengths are determined by the fluorophore used in your assay. Consult the manufacturer's specifications for the fluorophore. It is also advisable to perform a wavelength scan on your specific plate reader to determine the peak excitation and emission in your assay buffer.
Q3: Can the type of microplate I use affect my results?
Yes, the choice of microplate can influence the results. Black opaque plates are generally recommended for fluorescence assays to minimize background from well-to-well crosstalk and scattered light. Some compounds can adsorb to the surface of standard polystyrene plates; in such cases, low-binding plates may be necessary.[3]
Q4: What are some common sources of interference in fluorescence-based assays?
Common sources of interference include:
-
Autofluorescence: Compounds that fluoresce at the same wavelength as your probe.[1]
-
Quenching: Compounds that absorb the excitation or emission light, reducing the signal.[1]
-
Light Scatter: Precipitated compounds or particulate matter can scatter light and increase the apparent signal.[1]
-
Colored Compounds: Compounds that absorb light in the visible spectrum can interfere with assays that produce a colorimetric or fluorescent readout.
Q5: How can I improve the signal-to-noise ratio in my assay?
To improve the signal-to-noise ratio, you can either increase the signal or decrease the noise.[5]
-
To increase the signal: Optimize enzyme and substrate concentrations, buffer conditions (pH, ionic strength), and incubation time.
-
To decrease the noise: Use high-purity reagents, screen for autofluorescent compounds, use appropriate black microplates, and optimize instrument settings. Adding secondary emission and excitation filters can also help reduce excess background noise.[6]
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in 5-(4-Amidinophenoxy)pentanoic Acid experiments
Welcome to the technical support center for 5-(4-Amidinophenoxy)pentanoic Acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule containing a benzamidine moiety. Due to its structural similarity to known inhibitors, it is primarily investigated as a competitive inhibitor of serine proteases. The amidine group is known to interact with the S1 pocket of trypsin-like serine proteases.
Q2: What are the common challenges encountered when working with this compound?
Common challenges include issues with solubility, chemical stability (particularly in basic aqueous solutions), and potential for non-specific interactions or assay interference. Ensuring high purity of the compound is also crucial for reliable experimental outcomes.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare fresh solutions for each experiment. For a stock solution, dissolve the compound in a minimal amount of an organic solvent such as DMSO or ethanol before diluting with the aqueous assay buffer. Due to the basicity of the amidine group, the compound is expected to have good water solubility once protonated in acidic to neutral solutions.
Q4: What are the optimal storage conditions for this compound?
The solid compound should be stored in a cool, dry place, protected from light. Solutions, especially in aqueous buffers, are prone to degradation and should be prepared fresh. If short-term storage of a solution is necessary, it is advisable to store it at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results | 1. Compound degradation: The amidine group can hydrolyze, especially at pH > 7. 2. Compound precipitation: The compound may not be fully soluble in the final assay buffer. 3. Impure compound: Synthetic impurities may interfere with the assay. | 1. Prepare fresh solutions of the compound for each experiment. Avoid storing solutions in basic buffers. 2. Check the final concentration of any organic solvent from the stock solution and ensure it does not exceed the tolerance of your assay. Consider sonication to aid dissolution. 3. Verify the purity of your compound using methods like HPLC and NMR. |
| Low or no inhibitory activity observed | 1. Incorrect assay conditions: The pH, temperature, or substrate concentration may not be optimal for the target protease. 2. Compound inactivity: The compound may not be an effective inhibitor for the specific protease being tested. | 1. Optimize assay conditions by running appropriate controls. Ensure the assay buffer pH is compatible with both the enzyme's activity and the compound's stability. 2. Test the compound against a panel of different serine proteases to determine its specificity. |
| High background signal or assay interference | 1. Compound autofluorescence: If using a fluorescence-based assay, the compound itself may be fluorescent at the excitation/emission wavelengths. 2. Non-specific binding: The compound may interact with other components of the assay, leading to false-positive or false-negative results. | 1. Run a control experiment with the compound alone (no enzyme) to measure its intrinsic fluorescence. 2. Include appropriate controls, such as testing the compound in the absence of the substrate, to identify non-specific effects. Consider using a different assay format (e.g., colorimetric vs. fluorescent). |
Physicochemical Properties of Related Compounds
While specific experimental data for this compound is limited, the following table provides data for structurally related benzamidine compounds to offer an estimate of its properties.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | pKa | Storage Recommendations |
| Benzamidine hydrochloride | 156.61 | 50 mg/mL in water (with heating) | ~11.6 | 2-8°C. Solutions are sensitive to oxidation and should be prepared fresh. |
Experimental Protocols
General Serine Protease Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
This compound
-
Target serine protease (e.g., trypsin)
-
Appropriate chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the serine protease in the assay buffer.
-
Prepare a solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the serine protease solution to all wells except the negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., Michaelis-Menten) to determine the IC₅₀ value.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
5-(4-Amidinophenoxy)pentanoic Acid degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of 5-(4-amidinophenoxy)pentanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.
Issue 1: Loss of compound activity or purity over time in aqueous solutions.
-
Question: I am observing a decrease in the efficacy of my this compound solution. What could be the cause?
-
Answer: The most likely cause is hydrolytic degradation of the amidine group. The amidine functional group is susceptible to hydrolysis, especially in neutral to basic aqueous solutions, leading to the formation of the corresponding primary amide, 5-(4-carbamoylphenoxy)pentanoic acid. This degradation product is likely to have a different biological activity.
-
Prevention and Mitigation:
-
pH Control: Maintain the pH of the stock solution in the acidic range (pH 3-5) to minimize hydrolysis. The protonated amidinium form is significantly more stable.
-
Storage: Store aqueous solutions at low temperatures (2-8 °C) to slow down the hydrolysis rate. For long-term storage, consider preparing aliquots and freezing them at -20 °C or -80 °C.
-
Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments.
-
-
Issue 2: Inconsistent results in cell-based assays.
-
Question: I am getting variable results in my cell culture experiments using this compound. What could be the problem?
-
Answer: In addition to the hydrolytic degradation mentioned in Issue 1, inconsistency in cell-based assays can arise from several factors:
-
Interaction with Media Components: The compound may interact with components in the cell culture medium, affecting its stability and availability.
-
Enzymatic Degradation: Cellular enzymes, such as proteases, could potentially cleave the molecule.
-
Photodegradation: Although less common for this structure, prolonged exposure to light, especially UV light, could contribute to degradation.
-
Troubleshooting Steps:
-
Control Experiments: Include appropriate controls to assess the stability of the compound in your specific cell culture medium over the time course of the experiment.
-
Minimize Light Exposure: Protect your solutions and experimental setups from direct light.
-
Serum-Free Conditions: If feasible, test the compound's stability in serum-free versus serum-containing media to assess the impact of serum proteins.
-
-
Issue 3: Appearance of unknown peaks in HPLC analysis.
-
Question: I am analyzing my sample of this compound by HPLC and see unexpected peaks. What are they?
-
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The primary degradation products are likely:
-
5-(4-carbamoylphenoxy)pentanoic acid: From hydrolysis of the amidine group.
-
4-Hydroxyphenoxy)pentanoic acid: From more extensive degradation under harsh conditions.
-
Decarboxylation products: Under high-temperature stress, the carboxylic acid group may be lost.
-
Identification and Confirmation:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weights of the unknown peaks and compare them to the expected degradation products.
-
Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways are:
-
Hydrolysis: The amidine group is susceptible to hydrolysis, converting it to a primary amide. This is a major concern in aqueous solutions, particularly at neutral and basic pH.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the pentanoic acid chain can occur.[1][2][3]
-
Photodegradation: While less characterized for this specific molecule, compounds with a phenoxyalkanoic acid structure can be susceptible to photodegradation upon exposure to UV light.[4]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8 °C, protected from light and moisture.
-
Aqueous Solutions: For short-term storage (days to a week), store acidic (pH 3-5) solutions at 2-8 °C. For long-term storage, aliquot and freeze at -20 °C or below. Avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves an HPLC method that can separate the intact parent compound from its potential degradation products. See the Experimental Protocols section for a general method.
Q4: Is this compound known to be biologically active?
A4: The 4-amidinophenoxy moiety is a known scaffold for serine protease inhibitors.[5][6][7][8][9] Therefore, it is plausible that this compound could exhibit inhibitory activity against certain serine proteases, such as trypsin, thrombin, or plasmin. However, specific biological activity and any associated signaling pathways for this exact molecule are not extensively documented in the public domain.
Quantitative Data Summary
The following tables summarize available and estimated kinetic data for the degradation of this compound based on studies of structurally related compounds.
Table 1: Estimated Hydrolytic Degradation of the Amidine Group
| pH | Half-life (t½) at Room Temperature | Primary Degradation Product |
| 9 | ~300 days[10] | 5-(4-carbamoylphenoxy)pentanoic acid |
| 11 | ~6 days[10] | 5-(4-carbamoylphenoxy)pentanoic acid |
| 13 | ~15 hours[10] | 5-(4-carbamoylphenoxy)pentanoic acid |
Note: Data is estimated based on the hydrolysis of unsubstituted benzamidinium. The actual rates for this compound may vary.
Table 2: Potential Thermal Degradation
| Temperature Range | Degradation Pathway | Primary Degradation Product(s) |
| 250-425 °C | Decarboxylation[1][2][3] | 4-(4-amidinophenoxy)butane |
Note: Significant thermal degradation is generally observed at temperatures well above typical experimental conditions.
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method. Optimization will be required for specific instrumentation and degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Study
To understand the degradation profile and validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4-8 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the developed HPLC method to observe and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Hypothetical mechanism of action as a serine protease inhibitor.
References
- 1. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Versatile and Robust Serine Protease Inhibitor Scaffold from Actinia tenebrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-(4-Amidinophenoxy)pentanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-(4-Amidinophenoxy)pentanoic Acid. The information compiled here addresses common questions and troubleshooting scenarios that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its chemical structure, containing a 4-amidinophenoxy group, this compound is predicted to act as a competitive inhibitor of serine proteases. The positively charged amidinium group is likely to interact with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases, mimicking the natural substrates of these enzymes.
Q2: How does pH likely affect the activity of this compound?
A2: The inhibitory activity of this compound is expected to be highly dependent on pH. The amidino group must be protonated to effectively bind to the active site of serine proteases. Therefore, the compound's activity is anticipated to be optimal in a pH range that ensures the protonation of the amidino group while maintaining the catalytic activity of the target protease, typically between pH 6 and 8. Extreme pH values, both acidic and alkaline, are likely to reduce its inhibitory potency.
Q3: What is the recommended pH for storing solutions of this compound?
A3: For optimal stability, it is recommended to store stock solutions of this compound at a slightly acidic to neutral pH (pH 5-7). Alkaline conditions should be avoided as they can lead to the deprotonation and potential hydrolysis of the amidino group, reducing the compound's activity.
Q4: Can I use this compound to inhibit other classes of proteases?
A4: this compound is designed to be specific for serine proteases, particularly those with a preference for positively charged substrates, such as trypsin and thrombin. It is unlikely to show significant activity against other protease classes like cysteine, aspartyl, or metalloproteases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed. | Incorrect pH of the assay buffer. The amidino group may be deprotonated, or the protease may be inactive. | Ensure the assay buffer pH is within the optimal range for both the inhibitor and the target protease (typically pH 7.0-8.0). |
| Degradation of the compound. Improper storage conditions (e.g., high pH, prolonged storage at room temperature) can lead to hydrolysis. | Prepare fresh solutions of the inhibitor from a solid stock. Store stock solutions at -20°C or -80°C in a slightly acidic buffer (pH ~6). | |
| Inappropriate target enzyme. The compound is specific for certain serine proteases. | Confirm the target enzyme is a serine protease that recognizes positively charged substrates. | |
| Inconsistent results between experiments. | Fluctuations in assay pH. Small variations in buffer preparation can significantly impact activity. | Prepare a large batch of assay buffer and verify the pH before each experiment. Use a calibrated pH meter. |
| Precipitation of the compound. The compound may have limited solubility in the assay buffer. | Check the solubility of the compound in the final assay conditions. Consider using a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity). | |
| High background signal in the assay. | Instability of the compound at assay pH. The compound might be hydrolyzing during the assay, releasing products that interfere with detection. | Perform a control experiment with the inhibitor alone (no enzyme) to check for background signal generation over time. If necessary, shorten the incubation time or adjust the pH. |
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a model serine protease, such as trypsin.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Enzyme Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to prevent autolysis. Dilute to the final working concentration in assay buffer immediately before use.
-
Substrate Stock Solution: Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in DMSO.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well plate.
-
Add 10 µL of the inhibitor solution at various concentrations (perform serial dilutions).
-
Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Monitor the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Experimental workflow for a serine protease inhibition assay.
Technical Support Center: Overcoming Resistance to 5-(4-Amidinophenoxy)pentanoic Acid
Welcome to the technical support center for 5-(4-Amidinophenoxy)pentanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance in cell lines during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to function as a serine protease inhibitor. The amidinophenoxy group likely interacts with the active site of target serine proteases, which are involved in various cellular processes, including cell signaling, proliferation, and apoptosis. Inhibition of these proteases can lead to cell cycle arrest and cell death in cancer cell lines.
Q2: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: Acquired resistance to serine protease inhibitors like this compound can arise through several mechanisms:
-
Target Alteration: Mutations in the gene encoding the target protease can alter the structure of the active site, reducing the binding affinity of the inhibitor.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, lowering its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the primary target, thereby promoting survival and proliferation.
-
Altered Drug Metabolism: Increased metabolic inactivation of the compound within the cancer cells can reduce its effective concentration.
Q3: How can I confirm if my cell line has developed resistance?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo® assay) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: What strategies can I employ to overcome resistance to this compound?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Use this compound in combination with other therapeutic agents. For instance, a P-gp inhibitor can be used to counteract resistance mediated by drug efflux. Combining it with an inhibitor of a bypass signaling pathway can also be effective.
-
Dose Escalation: In some cases, increasing the concentration of the compound may be sufficient to overcome resistance, although this needs to be carefully evaluated for off-target effects and toxicity.
-
Development of Analogs: Synthesizing and testing analogs of this compound that may have a higher affinity for the mutated target or are not substrates for efflux pumps could be a viable long-term strategy.
Troubleshooting Guides
Issue 1: Increased IC50 Value in Treated Cell Line
| Possible Cause | Troubleshooting Steps |
| Development of genuine resistance. | 1. Confirm the increased IC50 with a repeat dose-response assay. 2. Perform a Western blot to check for overexpression of efflux pumps like P-gp. 3. Sequence the gene of the putative target protease to identify potential mutations. 4. Profile the expression of key proteins in survival signaling pathways (e.g., Akt, ERK) to look for activation of bypass mechanisms. |
| Incorrect compound concentration or degradation. | 1. Verify the concentration of your stock solution. 2. Test the activity of a fresh batch of the compound on the parental cell line. |
| Cell line contamination or misidentification. | 1. Perform cell line authentication (e.g., STR profiling). 2. Check for mycoplasma contamination. |
Issue 2: No or Weak Response in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting Steps |
| Loss of target expression. | 1. Perform RT-qPCR or Western blot to quantify the expression of the target protease in your cell line compared to a sensitive control. |
| Experimental artifact. | 1. Review your experimental protocol for any deviations. 2. Ensure proper cell seeding density and health. 3. Calibrate plate readers and other equipment. |
Quantitative Data Summary
The following table presents hypothetical IC50 data for a sensitive parental cell line and a derived resistant cell line to illustrate the concept of resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 2.5 | 1 |
| Resistant Cell Line | This compound | 25.0 | 10 |
| Resistant Cell Line | This compound + P-gp Inhibitor | 5.0 | 2 |
This data is for illustrative purposes only.
The table below shows hypothetical changes in protein expression that could be associated with resistance.
| Cell Line | Protein | Relative Expression Level (Resistant vs. Parental) |
| Resistant Cell Line | P-glycoprotein (P-gp) | 5-fold increase |
| Resistant Cell Line | Phospho-Akt | 3-fold increase |
| Resistant Cell Line | Target Serine Protease | No significant change |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay on the parental cell line to determine the initial IC50 value of this compound.
-
Initial exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the compound by 1.5 to 2-fold.
-
Repeat escalation: Continue this stepwise increase in concentration over several months.
-
Characterize the resistant line: Periodically determine the IC50 of the treated cell population. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.[1][2][3]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4][5][6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Efflux Pump Expression
-
Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.[7][8][9]
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[8][9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10][11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the efflux pump of interest (e.g., P-gp) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Hypothesized signaling pathway and resistance mechanisms.
Experimental Workflow for Investigating Resistance
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
Comparative Efficacy of 5-(4-Amidinophenoxy)pentanoic Acid and Alternatives in Modulating Key Biological Pathways
A detailed guide for researchers, scientists, and drug development professionals on the biological effects of 5-(4-Amidinophenoxy)pentanoic Acid (a likely reference to Pentamidine) and its therapeutic alternatives. This document provides a comparative analysis of their mechanisms of action, supported by experimental data and detailed protocols for validation.
Introduction
This compound, more commonly recognized in scientific literature as a component of the parent molecule Pentamidine (1,5-bis(4-amidinophenoxy)pentane), is a compound with a multifaceted biological profile. Primarily known for its antimicrobial properties, particularly in the treatment of Pneumocystis jirovecii pneumonia (PJP), its mechanism of action extends beyond direct pathogen inhibition to include the modulation of host inflammatory responses through serine protease inhibition and interference with key signaling pathways. This guide provides a comparative analysis of Pentamidine and its common clinical alternatives for PJP prophylaxis—Atovaquone, Dapsone, and Trimethoprim/Sulfamethoxazole—focusing on their distinct biological effects and the experimental methodologies used to validate them.
Comparative Analysis of Biological Effects
The therapeutic efficacy of Pentamidine and its alternatives stems from their diverse interactions with both microbial and host cellular machinery. While all are used in the context of preventing PJP in immunocompromised individuals, their underlying mechanisms of action and, consequently, their broader biological effects, differ significantly.
| Compound | Primary Mechanism of Action | Key Biological Effects |
| Pentamidine | Inhibition of DNA, RNA, protein, and phospholipid synthesis; Serine Protease Inhibition; TLR4 Antagonism | Antiprotozoal, Antifungal, Anti-inflammatory |
| Atovaquone | Inhibition of mitochondrial electron transport chain | Antiprotozoal, STAT3 Inhibition, potential anticancer activity |
| Dapsone | Inhibition of dihydrofolate synthase (folate synthesis) | Antibacterial, Anti-inflammatory |
| Trimethoprim/ Sulfamethoxazole | Sequential inhibition of dihydrofolate reductase and dihydropteroate synthase (folate synthesis) | Antibacterial |
Quantitative Data on Biological Activity
The following table summarizes key quantitative data related to the biological activities of Pentamidine and its alternatives. It is important to note that direct comparative data for serine protease inhibition is not applicable to all compounds as it is not their primary mechanism of action.
| Compound | Target/Assay | IC50 / Efficacy | Reference |
| Pentamidine | LPS-induced NO production (RAW 264.7 macrophages) | 2.6 ± 0.5 µM | [1] |
| LPS-induced NF-κB activation (HEK-Blue hTLR4 cells) | 25.9 ± 4.2 µM | [1] | |
| Atovaquone | P. falciparum in vitro susceptibility | Mean IC50: 3.4 ± 1.6 nM | [2] |
| Dapsone | Inhibition of neutrophil chemotaxis (FMLP-induced) | 30 µg/mL: 24% inhibition; 300 µg/mL: 62% inhibition | [3] |
| Trimethoprim/ Sulfamethoxazole | Not applicable (synergistic antibacterial action) | - |
Signaling Pathway Modulation
The distinct mechanisms of action of these compounds lead to the modulation of different intracellular signaling pathways.
Pentamidine: TLR4 Signaling Pathway
Pentamidine has been shown to act as an antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response to bacterial lipopolysaccharide (LPS). By interfering with the TLR4 signaling cascade, Pentamidine can dampen the inflammatory response.[1]
Caption: Pentamidine inhibits the TLR4 signaling pathway.
Atovaquone: STAT3 Signaling Pathway
Atovaquone has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. STAT3 is a transcription factor that plays a crucial role in cell survival and proliferation, and its inhibition is a target for anticancer therapies.
Caption: Atovaquone inhibits the STAT3 signaling pathway.
Dapsone: Anti-inflammatory Pathway
Dapsone's anti-inflammatory effects are mediated through the inhibition of neutrophil chemotaxis and the production of pro-inflammatory mediators. It is believed to interfere with G-protein coupled receptor signaling in neutrophils.[4]
Caption: Dapsone inhibits neutrophil chemotaxis signaling.
Trimethoprim/Sulfamethoxazole: Folate Synthesis Pathway
Trimethoprim and Sulfamethoxazole act synergistically to block the bacterial folate synthesis pathway at two sequential steps, ultimately inhibiting DNA synthesis and bacterial growth.
References
- 1. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentamidine is an inhibitor of PRL phosphatases with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Pentamidine versus its Metabolite, 5-(4-Amidinophenoxy)pentanoic Acid
A comprehensive review of the available scientific literature reveals a significant disparity in the documented efficacy of the antiprotozoal drug pentamidine and its metabolite, 5-(4-amidinophenoxy)pentanoic acid. While pentamidine has been extensively studied and its clinical efficacy is well-established against a range of pathogens, there is a notable absence of publicly available data on the antimicrobial activity of its metabolite.
This guide provides a detailed comparison based on the existing experimental data for pentamidine and highlights the current knowledge gap regarding the efficacy of this compound.
I. Quantitative Efficacy Data
Pentamidine has demonstrated significant in vitro activity against various protozoa and fungi. The following tables summarize the key efficacy data for pentamidine against several clinically relevant organisms.
Table 1: In Vitro Efficacy of Pentamidine against Pneumocystis jirovecii
| Organism Stage | Assay Method | Efficacy Metric (IC50) | Concentration | Reference |
| Trophozoites | ATP bioluminescence | IC50 | Not specified | [1] |
Table 2: In Vitro Efficacy of Pentamidine against Acanthamoeba (T4 Genotype) [2][3]
| Organism Stage | Incubation Time | Efficacy Metric (IC50) | Concentration (µM) |
| Trophozoite | 24 hours | IC50 | 97.4 |
| Trophozoite | 48 hours | IC50 | 60.99 |
| Cyst | 24 hours | IC50 | 470 |
| Cyst | 48 hours | IC50 | 175.5 |
Table 3: In Vitro Efficacy of Pentamidine against Aspergillus Species [4]
| Medium | Efficacy Metric (MIC) |
| RPMI 1640 | Significantly higher MICs |
| Yeast Nitrogen Base | Lower MICs |
Note on this compound: Extensive literature searches did not yield any publicly available in vitro or in vivo efficacy data for this compound against any pathogen. Studies have identified it as a primary metabolite of pentamidine in rats, but its biological activity appears to be uncharacterized.[5][6]
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the efficacy data for pentamidine.
A. Acanthamoeba Susceptibility Testing[2][3]
-
Organism: Acanthamoeba trophozoites and cysts (T4 genotype).
-
Drug Concentrations: Pentamidine isethionate at concentrations of 50, 100, 200, 400, 600, 800, and 1000 μM.
-
Incubation: Trophozoites and cysts were incubated with the drug for 24 and 48 hours.
-
Viability Assay: The viability of the trophozoites and cysts was determined using trypan blue staining.
-
Cytotoxicity Assay: The cytotoxic effect of the drug on Vero cells was examined using the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.
B. Aspergillus Susceptibility Testing[4]
-
Organisms: 70 strains of Aspergillus species.
-
Method: A microdilution method was used to determine the minimum inhibitory concentration (MIC).
-
Media: The susceptibility was tested in two different media: RPMI 1640 and yeast nitrogen base.
III. Mechanism of Action
The precise mechanism of action of pentamidine is not fully understood, but it is believed to interfere with multiple crucial cellular processes in susceptible organisms.
The proposed mechanisms include:
-
DNA, RNA, and Protein Synthesis Inhibition: Pentamidine is thought to interfere with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis.[2]
-
Receptor Antagonism: The drug's activity may also involve the antagonism of various receptors, contributing to its broad-spectrum effects.
Proposed Mechanism of Action of Pentamidine
IV. Experimental Workflow for Efficacy Testing
The general workflow for evaluating the in vitro efficacy of an antimicrobial agent like pentamidine is a multi-step process.
General Workflow for In Vitro Efficacy Testing
V. Conclusion
Pentamidine is a well-characterized antiprotozoal and antifungal agent with proven efficacy against a variety of microorganisms. Its mechanisms of action, though not completely elucidated, involve the disruption of fundamental cellular processes. In stark contrast, its metabolite, this compound, remains largely unstudied in terms of its biological activity. The absence of efficacy data for this metabolite makes a direct comparison with pentamidine impossible at this time. Further research is warranted to determine if this compound contributes to the therapeutic effects of pentamidine or if it represents an inactive metabolic byproduct. This information would be crucial for a complete understanding of pentamidine's pharmacology and for the potential development of new therapeutic agents.
References
- 1. Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. drugs.com [drugs.com]
- 3. Use of a new bioassay to study pentamidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentamidine for Prophylaxis against Pneumocystis jirovecii Pneumonia in Pediatric Oncology Patients Receiving Immunosuppressive Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Primary and secondary metabolism of pentamidine by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Trypsin Inhibitors: Evaluating Alternatives in the Absence of Reproducible Data for 5-(4-Amidinophenoxy)pentanoic Acid
For researchers, scientists, and drug development professionals, the rigorous evaluation of enzyme inhibitors is paramount. This guide provides a comparative overview of common trypsin inhibitors, highlighting the importance of reproducible experimental data. While the primary compound of interest, 5-(4-Amidinophenoxy)pentanoic Acid, is recognized as a potential trypsin inhibitor, a thorough review of publicly available scientific literature and databases did not yield specific, reproducible quantitative data on its inhibitory activity (e.g., IC50 or Kᵢ values).
Therefore, this guide will focus on two well-characterized alternatives, Benzamidine and Leupeptin , for which extensive experimental data and protocols are available. This comparison will serve as a framework for how this compound could be evaluated and compared should such data become accessible.
Quantitative Comparison of Trypsin Inhibitors
The efficacy of an enzyme inhibitor is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher potency.
| Inhibitor | Target Enzyme | Kᵢ (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) |
| Benzamidine | Trypsin | 2.22 x 10⁻⁵ M | 79 µM[1] |
| Leupeptin | Trypsin | 35 nM[2] | ~0.8 µM[3] |
| This compound | Trypsin | Data not available | Data not available |
Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and standardized protocols. Below are representative methodologies for determining the inhibitory activity of trypsin inhibitors.
Trypsin Inhibition Assay using a Chromogenic Substrate
This method is widely used to determine the potency of trypsin inhibitors by measuring the reduction in the rate of substrate hydrolysis.
Materials:
-
Trypsin: Bovine pancreatic trypsin, e.g., 20 nM solution in 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester (TAME).
-
Inhibitor Stock Solutions: Prepared in an appropriate solvent (e.g., water or DMSO) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Spectrophotometer: Capable of measuring absorbance at 410 nm (for L-BAPNA) or 247 nm (for TAME).
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor to be tested.
-
Pre-incubation: In a microplate well or cuvette, mix the trypsin solution with varying concentrations of the inhibitor. Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the chromogenic substrate to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: Monitor the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC50 value can be determined by fitting the data to a dose-response curve. The Kᵢ value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
Visualizing Experimental Workflows and Pathways
Trypsin Inhibition Assay Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against trypsin.
Caption: A flowchart outlining the key steps in a typical in vitro trypsin inhibition assay.
Serine Protease Inhibition Signaling Pathway
Trypsin is a serine protease. Competitive inhibitors, such as benzamidine and likely this compound, function by binding to the active site of the enzyme, preventing the substrate from binding.
Caption: A diagram illustrating the competitive inhibition of trypsin.
Conclusion and Future Directions
While a direct, data-driven comparison involving this compound is not currently possible due to a lack of published, reproducible experimental results, the provided framework using benzamidine and leupeptin as established alternatives offers a clear path for its future evaluation. For the scientific community to assess the reproducibility and potential of this compound as a trypsin inhibitor, it is imperative that studies are published with detailed experimental protocols and quantitative data on its inhibitory activity. Researchers are encouraged to perform and publish such studies to enable a comprehensive comparison and to further the understanding of its therapeutic and research potential.
References
- 1. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Controls for 5-(4-Amidinophenoxy)pentanoic Acid Assays
For researchers and scientists in drug development, the careful selection of positive and negative controls is paramount for the validation and interpretation of assay results. This guide provides a comprehensive comparison of controls for assays involving 5-(4-Amidinophenoxy)pentanoic Acid, a potent inhibitor of serine proteases, with a focus on its activity against plasminogen activators.
This compound is a synthetic small molecule that exhibits inhibitory activity against serine proteases, a class of enzymes crucial in various physiological and pathological processes. Its primary targets are urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA), key enzymes in the fibrinolytic system. Due to its therapeutic potential in indications such as thrombosis and cancer, robust and well-controlled assays are essential to characterize its activity and specificity.
Understanding the Mechanism: The Plasminogen Activation Pathway
To select appropriate controls, it is crucial to understand the biochemical pathway in which this compound acts. The plasminogen activation system is central to fibrinolysis, the process of dissolving blood clots.
Figure 1: Simplified signaling pathway of plasminogen activation and its inhibition.
Recommended Controls for this compound Assays
The selection of appropriate controls is critical for validating assay performance and ensuring the reliability of the results.
Positive Controls
A positive control should be a known inhibitor of the target enzyme, demonstrating that the assay can detect inhibition.
-
Amiloride: A well-characterized small molecule inhibitor of uPA.[3] It is a potassium-sparing diuretic that has been shown to competitively inhibit uPA at micromolar concentrations.[4] Amiloride can serve as a valuable reference compound for comparing the potency of new synthetic inhibitors.
Negative Controls
A negative control is essential to establish a baseline and ensure that the observed effects are due to the test compound and not other factors.
-
Vehicle Control: The most common and crucial negative control is the solvent in which this compound is dissolved (e.g., DMSO or an aqueous buffer). This control accounts for any potential effects of the solvent on the assay.
-
Inactive Structural Analog (Optional): If available, a structurally similar analog of this compound that is known to be inactive against the target enzyme can be a powerful negative control to demonstrate the specificity of the observed inhibition.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of the recommended positive controls and a structurally related compound to this compound. It is important to note that these values are compiled from different studies and assay conditions may vary.
| Inhibitor | Target Enzyme | Potency (Ki or IC50) | Reference |
| 4',4''-diamidino-2-hydroxy-1,4-diphenoxybutane (structurally related to the test compound) | uPA | Ki: 3.18 µM | |
| Amiloride | uPA | IC50: 45-85 µM | |
| PAI-1 | uPA | Second-order rate constant: ~10^7 M⁻¹s⁻¹ | |
| PAI-1 | tPA | Second-order rate constant: ~10^7 M⁻¹s⁻¹ |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. Below are representative protocols for assessing the inhibitory activity of this compound against uPA and tPA.
Urokinase (uPA) Activity Assay (Chromogenic)
This protocol is adapted from commercially available kits and published literature.
Figure 2: General workflow for a chromogenic uPA activity assay.
Materials:
-
Human urokinase (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound
-
Negative Control: Vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive controls in assay buffer.
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of uPA solution (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration, e.g., 200 µM).
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tissue-type Plasminogen Activator (tPA) Activity Assay (Chromogenic)
This protocol is similar to the uPA assay, with minor modifications.
Materials:
-
Human tissue-type plasminogen activator (tPA)
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Fibrinogen or a fibrin-like stimulator (optional, to enhance tPA activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
This compound
-
Negative Control: Vehicle
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 40 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor or vehicle control.
-
Add 20 µL of tPA solution (final concentration, e.g., 5 nM).
-
Add 10 µL of plasminogen (final concentration, e.g., 0.1 µM).
-
(Optional) Add 10 µL of a fibrin-like stimulator.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic plasmin substrate (final concentration, e.g., 0.5 mM).
-
Measure the absorbance at 405 nm kinetically as described for the uPA assay.
-
Analyze the data as described for the uPA assay to determine the IC50 value.
Conclusion
References
- 1. Identification of novel inhibitors of urokinase via NMR-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of urokinase by aromatic diamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amidinophenylalanine-based inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of 5-(4-Amidinophenoxy)pentanoic Acid's Putative Serine Protease Inhibition with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential serine protease inhibitory activity of 5-(4-Amidinophenoxy)pentanoic acid, a metabolite of the antimicrobial drug Pentamidine. Due to the limited direct experimental data on this specific metabolite, this guide leverages data from its parent compound, Pentamidine, as a proxy to compare its potential efficacy against other known serine protease inhibitors. This comparison is supported by detailed orthogonal experimental methodologies to facilitate the validation of its activity.
Introduction
This compound is a known metabolite of Pentamidine, a drug utilized for its antimicrobial properties. The structural hallmark of this metabolite, the amidine group, is a key feature in many synthetic inhibitors of trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide explores the potential of this compound as a serine protease inhibitor by comparing the activity of its parent compound, Pentamidine, with established inhibitors and by providing detailed protocols for orthogonal validation assays.
Comparative Analysis of Serine Protease Inhibitors
The following table summarizes the inhibitory activity of Pentamidine against the serine protease plasmin, compared to other known serine protease inhibitors. This data serves as a preliminary benchmark for assessing the potential efficacy of its metabolite, this compound.
| Compound | Target Protease | Assay Type | IC50/Ki | Reference |
| Pentamidine | Plasmin | Clot Lysis Assay | ~3.6 µM (IC50) | [1] |
| Aprotinin | Trypsin, Plasmin | Various | nM range (Ki) | |
| Leupeptin | Trypsin, Plasmin | Various | µM range (Ki) | |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Trypsin, Thrombin | Various | µM to mM range (IC50) |
Note: The inhibitory activity of this compound is inferred from its parent compound, Pentamidine. Direct experimental validation is required.
Experimental Protocols for Orthogonal Validation
To validate the potential serine protease inhibitory activity of this compound, two orthogonal methods are presented: a biochemical enzyme inhibition assay and a cell-based assay to measure intracellular protease activity.
Biochemical Trypsin Inhibition Assay (Spectrophotometric)
This method assesses the direct inhibitory effect of a compound on the enzymatic activity of a model serine protease, trypsin, by measuring the cleavage of a chromogenic substrate.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA) or p-Toluene-sulfonyl-L-arginine methyl ester (TAME)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2)
-
Calcium Chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1 mg/mL in water pH 3.0 with HCl).
-
Prepare a stock solution of the chromogenic substrate LBApNA in DMSO (e.g., 60 mM).
-
Prepare the assay buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.
-
Prepare a working solution of LBApNA by diluting the stock solution in the assay buffer.
-
Prepare a stock solution of the test compound in DMSO and create a dilution series.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Trypsin solution
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the LBApNA working solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Cell-Based Serine Protease Activity Assay (Fluorescent)
This method utilizes a cell-permeable, fluorescently labeled inhibitor of serine proteases (FLISP) to quantify intracellular chymotrypsin-like serine protease activity in living cells.
Materials:
-
FLISP Serine Protease Assay Kit (containing the fluorescent inhibitor, wash buffer, and nuclear stain like Hoechst 33342)
-
Cell line of interest cultured in appropriate media
-
Test compound (this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a desired period. Include a positive control (e.g., a known inducer of apoptosis, which can activate serine proteases) and a negative control (vehicle).
-
-
Staining:
-
Prepare the FLISP reagent according to the manufacturer's instructions.
-
Add the diluted FLISP reagent to each well and incubate for the recommended time (e.g., 1-2 hours) at 37°C, protected from light.
-
Remove the staining solution and wash the cells with the provided wash buffer.
-
If desired, counterstain the nuclei with Hoechst 33342.
-
-
Analysis:
-
Fluorescence Microscopy: Capture images of the cells. The intensity of the green fluorescence will be proportional to the intracellular serine protease activity.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity per cell. This will provide a quantitative measure of the serine protease activity in the cell population.
-
-
Data Analysis:
-
Quantify the fluorescence intensity from the images or the flow cytometry data.
-
Compare the fluorescence intensity in the compound-treated cells to the control cells to determine the effect of the compound on intracellular serine protease activity.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Competitive inhibition of a serine protease.
Caption: Workflow for the biochemical trypsin inhibition assay.
Conclusion
While direct evidence for the serine protease inhibitory activity of this compound is currently lacking, its structural similarity to known inhibitors and the activity of its parent compound, Pentamidine, suggest that it is a promising candidate for further investigation. The provided comparative data and detailed orthogonal experimental protocols offer a robust framework for researchers to validate its potential as a therapeutic agent targeting serine proteases. Further studies are warranted to elucidate the specific inhibitory profile and mechanism of action of this metabolite.
References
Benchmarking 5-(4-Amidinophenoxy)pentanoic Acid: A Comparative Guide to Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the inhibitory activity of 5-(4-Amidinophenoxy)pentanoic acid against established serine protease inhibitors. Due to the current lack of publicly available, direct experimental data for this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive comparison once such data is generated. The guide focuses on two key serine proteases: plasmin and trypsin, enzymes crucial in fibrinolysis and digestion, respectively, and common targets for inhibitors with amidine moieties.
Introduction to this compound and Serine Protease Inhibition
This compound belongs to a class of compounds containing a benzamidine group, which is a well-known pharmacophore for targeting the active site of serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates for enzymes like trypsin and plasmin, allowing for competitive inhibition. To effectively evaluate its therapeutic potential, it is essential to benchmark its performance against known inhibitors under standardized assay conditions.
Comparative Inhibitor Data
A direct comparison of inhibitory potency requires key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table provides a template for summarizing such data, populated with values for well-characterized inhibitors of plasmin and trypsin. Note: Data for this compound is currently unavailable and would need to be experimentally determined.
| Inhibitor | Target Enzyme | IC50 | Ki | Citation |
| This compound | Plasmin | Data not available | Data not available | |
| Trypsin | Data not available | Data not available | ||
| Aprotinin | Plasmin | - | ~2 nM | [1] |
| Trypsin | - | 0.06 pM | ||
| Tranexamic Acid | Plasmin | ~10-15 mg/L | - | |
| Soybean Trypsin Inhibitor (Kunitz) | Trypsin | Varies | Varies | |
| Benzamidine | Trypsin | - | ~17 µM |
Experimental Protocols
To ensure data comparability, standardized and well-documented experimental protocols are critical. Below are detailed methodologies for determining the inhibitory activity against plasmin and trypsin.
Serine Protease Inhibition Assay (General Protocol)
This protocol can be adapted for both plasmin and trypsin by selecting the appropriate enzyme, substrate, and buffer conditions.
Materials:
-
Enzyme: Human Plasmin or Bovine Trypsin
-
Substrate: Chromogenic or fluorogenic substrate (e.g., S-2251™ for plasmin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Buffer: Tris-HCl or Phosphate buffer at optimal pH for the enzyme (e.g., pH 7.4 for plasmin, pH 8.0 for trypsin)
-
Inhibitors: this compound and known reference inhibitors (e.g., Aprotinin, Tranexamic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) and reference inhibitors to the wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Add the chromogenic or fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Visualizing Experimental Workflow and Biological Pathways
Clear visual representations of experimental designs and biological pathways are essential for understanding the context of the research.
Caption: Workflow for determining serine protease inhibition.
References
Comparative Analysis of 5-(4-Amidinophenoxy)pentanoic Acid Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(4-Amidinophenoxy)pentanoic acid is a metabolite of the antimicrobial drug Pentamidine. The toxicity profile of Pentamidine is well-established and characterized by significant multi-organ effects, including nephrotoxicity, hepatotoxicity, cardiotoxicity, and pancreatic toxicity[1][2][3][4][5]. In comparison, Benzamidine, a simple amidine-containing serine protease inhibitor, exhibits moderate acute toxicity and is primarily classified as an irritant[6][7][8][9]. AEBSF is presented as a less toxic alternative to other serine protease inhibitors, with a better safety profile in both in vitro and in vivo studies[10][11]. The potential toxicity of this compound is inferred from the profile of its parent compound, Pentamidine, though metabolic transformation can alter toxicological properties.
Data Presentation
Table 1: Comparative Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Pentamidine | Mouse | Intraperitoneal | 63 mg/kg | [12] |
| Pentamidine | Mouse | Subcutaneous | 120 mg/kg | [12] |
| Benzamidine | Mouse | Intraperitoneal | 580 mg/kg | |
| AEBSF | Mouse | Intravenous | 76 mg/kg | [10] |
| AEBSF | Rabbit | Oral | 0.4 mg/kg | [10] |
| This compound | - | - | Data not available | - |
Table 2: Comparative In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Concentration | Reference |
| Pentamidine | DH82 (canine macrophage) | Cell viability | Cytotoxic effect | 2-20 µM (after 72h) | [13] |
| Pentamidine | Human Alveolar Macrophages | Trypan Blue Exclusion | 14% viability reduction | 10 µM (at 24h) | [14] |
| AEBSF | K293 cells (human embryonic kidney) | Aβ production inhibition | IC50 | ~1 mM | [15][16] |
| AEBSF | HS695 & SKN695 (human neuroglioma & neuroblastoma) | Aβ production inhibition | IC50 | ~300 µM | [15][16] |
| This compound | - | - | - | Data not available | - |
Table 3: Summary of Observed Toxicities
| Compound | Organ Systems Affected | Key Toxic Effects | References |
| Pentamidine | Kidney, Pancreas, Cardiovascular, Liver, Hematologic | Nephrotoxicity, hypo/hyperglycemia, QT prolongation, arrhythmias, hypotension, elevated liver enzymes, leukopenia, thrombocytopenia.[1][2][3][4][17][18] | [1][2][3][4][17][18] |
| Benzamidine | Skin, Eyes, Respiratory Tract | Irritation. | [6][7][8][9] |
| AEBSF | - | Considered to have low toxicity compared to other serine protease inhibitors like PMSF. | [10][11] |
| This compound | Unknown | Data not available, but as a metabolite of Pentamidine, a potential for similar target organ toxicities should be considered. | - |
Experimental Protocols
Detailed experimental protocols for the cited toxicity studies are found within the referenced publications. The following provides a generalized overview of the methodologies typically employed.
Acute Toxicity (LD50) Determination
-
Principle: To determine the single dose of a substance that causes death in 50% of a group of test animals.
-
General Protocol:
-
Groups of animals (e.g., mice) are administered escalating doses of the test compound via a specific route (e.g., intraperitoneal, oral).
-
A control group receives the vehicle alone.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 value is calculated using statistical methods (e.g., Probit analysis).
-
In Vitro Cytotoxicity Assays
-
Principle: To assess the toxic effect of a compound on cultured cells.
-
General Protocol (e.g., MTT Assay):
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then exposed to various concentrations of the test compound for a defined period.
-
A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert MTT into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a spectrophotometer.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values (the concentration that inhibits 50% of cell viability) can be calculated.
-
Visualizations
Caption: Workflow for the comparative toxicity analysis.
Caption: Metabolic relationship of Pentamidine.
Caption: Comparative toxicity targets of related compounds.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentamidine - Wikipedia [en.wikipedia.org]
- 5. Pharmacologic aspects of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. interchim.fr [interchim.fr]
- 11. AEBSF hydrochloride, 500 mg, CAS No. 30827-99-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - Netherlands [carlroth.com]
- 12. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pentamidine on cytokine (IL-1 beta, TNF alpha, IL-6) production by human alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. apexbt.com [apexbt.com]
- 17. labeling.pfizer.com [labeling.pfizer.com]
- 18. drugs.com [drugs.com]
Comparative Guide to Small Molecule PAI-1 Inhibitors: TM5441 and Tiplaxtinin
For Researchers, Scientists, and Drug Development Professionals
Overview of Compared Products
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo efficacy of TM5441 and Tiplaxtinin based on published peer-reviewed studies.
Table 1: In Vitro PAI-1 Inhibition and Cellular Activity
| Compound | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |
| TM5441 | PAI-1 | Not Specified | 3.58 - 60.3 μM | - | |
| Various Cancer Cells | MTT Assay (Cell Viability) | 13.9 - 51.1 μM | HT1080, HCT116, Daoy, MDA-MB-231, Jurkat | [1][4] | |
| Tiplaxtinin | Human PAI-1 | Chromogenic Assay | 2.7 μM | - | [7][8] |
| T24 Bladder Cancer | Cellular Proliferation | 43.7 ± 6.3 μM | T24 | [11] | |
| UM-UC-14 Bladder Cancer | Cellular Proliferation | 52.8 ± 1.6 μM | UM-UC-14 | [11] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| TM5441 | Mice | Cancer (HT1080 & HCT116 xenografts) | 20 mg/kg/day (oral) | Increased tumor cell apoptosis and disrupted tumor vasculature.[12] | [12] |
| Mice | High-Fat Diet-Induced Obesity | 20 mg/kg/day | Prevented weight gain and improved adipocyte function.[13] | [13] | |
| Mice | Emphysema/COPD | Not Specified | Attenuated emphysema and airway inflammation.[6] | [6] | |
| Tiplaxtinin | Rat | Ferric Chloride-Induced Arterial Thrombosis | 1 mg/kg (oral) | Prevented carotid artery occlusion and reduced thrombus size.[8] | [8] |
| Rat | Vascular Injury | 0.3 - 3.0 mg/kg (oral) | Prevented carotid artery occlusion and increased time to occlusion.[9] | [9] | |
| Mice | Cancer (T24 & HeLa xenografts) | 5 & 20 mg/kg (oral) | Markedly reduced subcutaneous tumor growth.[11] | [11] |
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic)
-
Reagents and Materials:
-
Recombinant human tissue Plasminogen Activator (t-PA)
-
Test compound (e.g., Tiplaxtinin, TM5441) dissolved in DMSO
-
Assay buffer (e.g., pH 6.6 buffer)
-
Chromogenic substrate for plasmin
-
96-well microplate
-
Spectrophotometer
-
Procedure:
-
Add 10 µL of the test compound at various concentrations (e.g., 10 – 100 µM final concentration) to the wells of a 96-well plate. Ensure the final DMSO concentration is low (e.g., 0.2%) to avoid interference.
-
Incubate the plate for 15 minutes at 25°C.
-
Add 70 nM of recombinant human t-PA to each well.
-
Add the chromogenic plasmin substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at multiple time points or after a fixed time (e.g., 60 minutes).
-
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This protocol is based on the model used to evaluate Tiplaxtinin.[8][9]
-
Animals:
-
Male rats (strain and weight to be specified, e.g., Sprague-Dawley, 250-300g)
-
-
Procedure:
-
Administer the test compound (e.g., Tiplaxtinin at 1 mg/kg) or vehicle control orally at a specified time before inducing thrombosis (e.g., 90 minutes).[9]
-
Anesthetize the animals.
-
Surgically expose the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a filter paper saturated with ferric chloride solution (e.g., 35%) to the adventitial surface of the artery for a defined period (e.g., 10 minutes) to induce endothelial injury and thrombus formation.
-
Monitor blood flow continuously until the artery is occluded (blood flow ceases) or for a predetermined observation period.
-
Record the time to occlusion.
-
At the end of the experiment, euthanize the animal and excise the thrombosed arterial segment to measure the thrombus weight.
-
Compare the time to occlusion and thrombus weight between the treated and control groups.
-
Visualizations
PAI-1 Signaling Pathway
Experimental Workflow for In Vitro PAI-1 Inhibition Assay
References
- 1. TM5441 | PAI-1 inhibitor | Apoptosis | Anticancer | TargetMol [targetmol.com]
- 2. ahajournals.org [ahajournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel plasminogen activator inhibitor‐1 inhibitor, TM5441, protects against high‐fat diet‐induced obesity and adipocyte injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-(4-Amidinophenoxy)pentanoic Acid: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the specificity of a potential inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for assessing the specificity of 5-(4-amidinophenoxy)pentanoic acid, a synthetic compound featuring a key 4-amidinophenoxy moiety characteristic of serine protease inhibitors. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons with two well-characterized drugs sharing a similar mechanism of action: Camostat mesylate and Nafamostat mesylate.
Mechanism of Action: Targeting Trypsin-Like Serine Proteases
Compounds containing a 4-amidinophenoxy group or a structurally similar guanidinobenzoyl group are known to act as competitive inhibitors of trypsin-like serine proteases. The positively charged amidine or guanidine group mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 specificity pocket of the protease, which contains a conserved aspartic acid residue. This interaction blocks the enzyme's active site, preventing substrate hydrolysis.
Below is a diagram illustrating the general mechanism of inhibition.
Comparative Inhibitor Performance
To contextualize the potential efficacy and selectivity of this compound, it is useful to compare it against established inhibitors. Camostat mesylate and Nafamostat mesylate are synthetic serine protease inhibitors used in clinical settings. Their inhibitory activities against various proteases have been quantified, providing a benchmark for specificity assessment.
| Inhibitor | Target Protease | IC50 / EC50 | Citation |
| Camostat mesylate | TMPRSS2 | IC50: 4.2 nM | [1] |
| SARS-CoV-2 (in Calu-3 cells) | EC50: 107 nM | [1] | |
| Trypsin | IC50: 50 nM | [2] | |
| Nafamostat mesylate | TMPRSS2 | - | - |
| SARS-CoV-2 (in Calu-3 cells) | IC50: 2.2 nM | [3][4] | |
| SARS-CoV-2 (in VeroE6/TMPRSS2 cells) | EC50: ~30 µM | [5] | |
| Trypsin-like proteases | IC50: 0.3-54 µM | [6] | |
| Human Tryptase | Ki: 95.3 pM | [6] | |
| GBPA (active metabolite of Camostat) | TMPRSS2 | IC50: 70.3 nM | [1] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions. Ki (inhibition constant) is an intrinsic measure of binding affinity.
Experimental Protocols for Specificity Assessment
To determine the specificity of this compound, a panel of serine proteases should be screened. A standard experimental workflow is outlined below.
Key Experimental Details: Serine Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of serine proteases.
Materials:
-
This compound
-
A panel of purified serine proteases (e.g., trypsin, thrombin, plasmin, chymotrypsin, elastase, TMPRSS2)
-
Fluorogenic or chromogenic substrates specific for each protease (e.g., Boc-Gln-Ala-Arg-MCA for TMPRSS2 and trypsin).[1]
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for each enzyme)
-
96-well microplates (black plates for fluorescent assays)
-
Microplate reader capable of kinetic measurements (fluorescence or absorbance)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute each protease in the assay buffer to a working concentration.
-
Assay Reaction: a. To each well of the microplate, add a fixed volume of the assay buffer. b. Add the serially diluted inhibitor to the wells. c. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Index: The selectivity of the inhibitor for a primary target protease (Protease A) over a secondary one (Protease B) can be calculated as: Selectivity Index = IC50 (Protease B) / IC50 (Protease A)
A higher selectivity index indicates greater specificity for Protease A.
Conclusion
While direct experimental data for this compound is not extensively available, its chemical structure strongly suggests activity as a serine protease inhibitor. By following the outlined experimental protocols and using established inhibitors like Camostat mesylate and Nafamostat mesylate as benchmarks, researchers can thoroughly assess its potency and specificity. This systematic approach is crucial for determining the therapeutic potential and safety profile of this and other novel enzyme inhibitors.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpeptide.com [rpeptide.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-(4-Amidinophenoxy)pentanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(4-amidinophenoxy)pentanoic acid, ensuring compliance with standard laboratory safety protocols.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following Personal Protective Equipment (PPE) is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Footwear | Closed-toe shoes |
II. Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][4] this compound waste should be collected in a designated, compatible container.
Key principles for waste collection:
-
Separate Waste Streams: Do not mix this compound waste with other waste categories such as halogenated solvents, bases, or oxidizers.[3][5]
-
Container Compatibility: Use a clearly labeled, leak-proof container made of a material compatible with acidic compounds, such as glass or high-density polyethylene (HDPE).[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.[6]
-
Keep Containers Closed: Waste containers should remain tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.[5]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1][2][7] Under no circumstances should this chemical be disposed of down the drain. [8][9]
A. Solid Waste Disposal:
-
Collection: Carefully transfer any solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.
-
Container Sealing: Once the waste has been added, securely close the container lid.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]
B. Aqueous Solution Disposal:
-
Collection: Pour aqueous solutions containing this compound into a designated hazardous waste container for aqueous acidic waste.
-
pH Considerations: Do not attempt to neutralize the solution unless it is part of a specific, approved laboratory procedure. Neutralization can generate heat and potentially hazardous byproducts.
-
Storage: Store the sealed container in the satellite accumulation area, ensuring it is segregated from basic and other incompatible waste streams.
C. Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.[5][8]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or a solvent in which the compound is soluble).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the appropriate aqueous or solvent waste container.[10]
-
Container Defacing: After triple rinsing, deface or remove the original label to prevent any confusion.[8][10]
-
Final Disposal: The clean, defaced container can then be disposed of in the regular laboratory glass or plastic recycling, or as solid waste, in accordance with institutional policies.
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, use an appropriate absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of corrosive liquids.
-
Collection: Carefully sweep up the absorbed material and place it in the designated hazardous waste container for solid this compound waste.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
V. Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 5-(4-Amidinophenoxy)pentanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-(4-Amidinophenoxy)pentanoic Acid. The following guidance is based on the safety profiles of structurally similar compounds, including various forms of pentanoic acid. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is compiled from safety data for analogous compounds to ensure the highest possible degree of safety in the absence of specific data.
Immediate Safety and Personal Protective Equipment (PPE)
Given the corrosive nature of the pentanoic acid backbone, stringent personal protective measures are required to prevent contact and exposure.[1][2][3][4][5]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and direct contact that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or fluorine rubber). | To prevent skin contact, which can lead to severe burns.[1][2] It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | A chemical-resistant laboratory coat or apron, and full-length pants. | To shield the body from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | To be used in areas with inadequate ventilation or when the compound may become airborne. |
Operational Plan for Safe Handling
Safe handling practices are critical to minimize the risk of exposure and accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Assemble all necessary equipment and reagents before commencing work.
-
Remove all potential ignition sources from the work area.[2]
-
-
Handling the Compound:
-
Wear the complete set of recommended PPE.
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use only compatible tools and equipment (e.g., glass, stainless steel).
-
Avoid creating dust or aerosols. If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
If making solutions, slowly add the acid to the solvent.
-
-
Post-Handling:
-
Securely seal the container after use.
-
Decontaminate the work area, including all equipment and surfaces.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Workflow for Handling this compound
A diagram illustrating the procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Classification: This compound should be treated as hazardous waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly closed at all times except when adding waste.[6]
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Hazard Summary of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to this compound, which inform the recommended safety precautions.
| Compound | Key Hazards |
| Pentanoic Acid | Causes severe skin burns and eye damage, Harmful if swallowed, Combustible liquid.[2][3] |
| Pent-4-enoic acid | Corrosive, causes severe skin burns and eye damage.[1] |
| 4-Pentenoic acid | Causes severe skin burns and eye damage, Harmful if swallowed, Combustible liquid.[4] |
First Aid Measures:
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Experimental Protocols and Signaling Pathways:
Detailed experimental protocols and specific signaling pathways for this compound were not identified in the available literature. Researchers should develop their own protocols based on the intended application and the safety information provided in this guide. A thorough literature search for compounds with similar structures and intended biological targets is recommended to inform experimental design.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
